Zofenopril (calcium)
Description
Contextualization of the Renin-Angiotensin-Aldosterone System in Experimental Models
The renin-angiotensin-aldosterone system (RAAS) is a crucial hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. rcsi.com In research, the RAAS is often studied using various experimental models to understand its role in diseases like hypertension and kidney disease. mdpi.comnih.gov These models, which include species such as rats, mice, sheep, and rabbits, allow for detailed investigation into the system's complex pathways. mdpi.com
The RAAS is broadly divided into two major pathways: the classical and non-classical axes. rcsi.commdpi.com
The Classical RAAS Pathway: This axis involves the angiotensin-converting enzyme (ACE), which converts the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II (Ang II). mdpi.comconsensus.app Ang II then acts on the angiotensin II type 1 receptor (AT1R), leading to vasoconstriction, inflammation, and aldosterone (B195564) release, which collectively can promote hypertension and organ damage. rcsi.commdpi.com
The Non-Classical RAAS Pathway: This counter-regulatory axis involves ACE2, which converts Ang II into angiotensin-(1-7). rcsi.com Angiotensin-(1-7) typically opposes the actions of Ang II, promoting vasodilation and offering protective effects. rcsi.com
Experimental models are invaluable for dissecting these pathways. For instance, studies in dogs have been used to create models of congestive heart failure by rapid cardiac pacing, allowing researchers to observe the resulting activation of the RAAS, including elevated levels of renin, angiotensin II, and aldosterone. portlandpress.com Animal models of nephropathy are also critical for understanding disease pathogenesis and for the development of new therapeutic agents. nih.gov Research using these models has demonstrated that dysregulation of either RAAS axis can be linked to the developmental origins of hypertension and kidney disease. mdpi.com
Overview of Angiotensin-Converting Enzyme Inhibitors as Research Probes
Angiotensin-converting enzyme (ACE) inhibitors are indispensable tools in biomedical research for probing the function of the renin-angiotensin-aldosterone system. frontiersin.orgnih.gov By blocking the conversion of angiotensin I to angiotensin II, these compounds allow researchers to investigate the downstream consequences of reduced Ang II levels in various physiological and pathological states. consensus.apppatsnap.com
The applications of ACE inhibitors as research probes are extensive:
Cardiovascular Research: In animal models, ACE inhibitors have been shown to reverse left ventricular hypertrophy by blocking the growth-promoting (trophic) effects of Ang II on cardiac muscle cells. ahajournals.org They are used to study mechanisms of hypertension, heart failure, and myocardial infarction. frontiersin.orgahajournals.org
Renal Studies: ACE inhibitors are used to investigate the progression of renal diseases like diabetic nephropathy. ahajournals.org They help elucidate the role of Ang II in causing mesangial cell growth and matrix production, and in increasing glomerular capillary pressure. ahajournals.org
Neurological Research: In rat models of peripheral nerve injury, ACE inhibitors like zofenopril (B1663440) have been studied for their potential to promote nerve regeneration. targetmol.comglpbio.com
Metabolic Studies: Research has explored the role of ACE inhibitors in improving insulin (B600854) sensitivity and glucose metabolism, making them useful tools for investigating diabetes-related complications. consensus.app
By comparing the effects of different ACE inhibitors, including those with varying chemical structures (e.g., sulfhydryl- vs. carboxyl-containing), researchers can dissect the specific contributions of ACE inhibition versus other chemical properties of the molecules. frontiersin.orgahajournals.org
Unique Characteristics of Sulfhydryl-Containing Angiotensin-Converting Enzyme Inhibitors, with a Focus on Zofenopril (calcium)
ACE inhibitors are chemically classified into three main groups based on the functional group that binds to the zinc ion in the ACE active site: sulfhydryl-, dicarboxylate-, and phosphonate-containing agents. frontiersin.orgoup.com The sulfhydryl-containing class, which includes captopril (B1668294) and zofenopril, possesses unique characteristics attributed to the presence of a sulfhydryl (-SH) group. ahajournals.orgoup.com This group may confer additional properties beyond ACE inhibition, most notably antioxidant and free-radical scavenging activities. oup.comahajournals.orgnih.gov
Zofenopril (calcium) is a potent, long-acting ACE inhibitor that exemplifies the unique properties of this class. sigmaaldrich.comchemimpex.com It is a prodrug that is metabolically hydrolyzed in the body to its active form, zofenoprilat (B1230023). targetmol.compatsnap.comnih.gov
Research Findings on Zofenopril's Unique Properties:
Antioxidant and Cardioprotective Effects: Research has demonstrated that the sulfhydryl group in zofenoprilat acts as a direct scavenger of free radicals, particularly hydroxyl radicals. nih.gov In studies using cultured endothelial cells, SH-containing agents like the active form of zofenopril protected against free radical-induced injury and lipid peroxidation, an effect not seen with non-SH agents like enalaprilat (B1671235) and lisinopril. nih.gov Zofenopril has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit foam cell formation, suggesting a role in slowing the progression of atherosclerosis in research models. medchemexpress.com
Endothelial Function: In a study comparing zofenopril with the non-SH ACE inhibitor ramipril (B1678797), only zofenopril was found to reduce the expression of cellular adhesion molecules. oup.com This suggests that its benefits to endothelial function may extend beyond mechanisms related to ACE inhibition, potentially involving its antioxidant capabilities. oup.com
Hydrogen Sulfide (B99878) (H₂S) Pathway: Recent research in spontaneously hypertensive rats suggests that zofenopril's vascular effects may be partially mediated by the release of hydrogen sulfide (H₂S), a known vasodilator. oup.com This novel mechanism is independent of ACE inhibition and could contribute to the distinct effects observed with sulfhydrylated ACE inhibitors. oup.com In this research, S-zofenopril was found to be significantly more effective at lowering systolic blood pressure compared to enalapril (B1671234). oup.com
PEPT2 Inhibition: Beyond its action on ACE, zofenopril has also been identified as an inhibitor of PEPT2, a prominent peptide transporter found in the kidney and choroid plexus. sigmaaldrich.com
These distinct characteristics make Zofenopril (calcium) a subject of significant research interest for its potential pleiotropic effects in cardiovascular and other experimental models.
Table 1: Chemical Properties of Zofenopril (calcium)
| Property | Value | Source |
| IUPAC Name | calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate | nih.gov |
| CAS Number | 81938-43-4 | sigmaaldrich.comnih.govmedchemexpress.com |
| Molecular Formula | C₄₄H₄₄CaN₂O₈S₄ | nih.gov |
| Molecular Weight | 448.58 g/mol | sigmaaldrich.commedchemexpress.com |
| Appearance | White to off-white solid/powder | sigmaaldrich.commedchemexpress.com |
| Type | Prodrug; Sulfhydryl-containing ACE Inhibitor | frontiersin.orgnih.gov |
| Active Metabolite | Zofenoprilat | patsnap.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C44H44CaN2O8S4 |
|---|---|
Molecular Weight |
897.2 g/mol |
IUPAC Name |
calcium;1-(3-benzoylsulfanyl-2-methylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2 |
InChI Key |
NSYUKKYYVFVMST-UHFFFAOYSA-L |
Canonical SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |
Origin of Product |
United States |
Synthetic Chemistry and Process Development of Zofenopril Calcium
Historical Perspectives on Zofenopril (B1663440) Synthesis Routes
The initial synthesis of zofenopril, as described in U.S. Patent 4,316,906, laid the groundwork for subsequent developments. googleapis.com The core of early synthetic strategies revolved around the coupling of two key chiral fragments: (S)-3-benzoylthio-2-methylpropionic acid and (4S)-cis-4-(phenylthio)-L-proline. google.com
A common historical approach involved the preparation of the L-proline portion starting from N-acetyl-L-hydroxyproline. This process included several steps: methyl esterification, p-toluenesulfonylation, thiophenyl substitution, deacetylation, and demethylation to yield the desired L-proline derivative. The preparation of the side chain, (S)-3-benzoylthio-2-methylpropionic acid, often involved the resolution of a racemic mixture using chiral organic bases like cinchonidine (B190817) or dehydroabietylamine.
These early methods, while successful in producing zofenopril, often resulted in a partially amorphous product with variable characteristics. googleapis.com The acylation of the proline derivative with (S)-3-(benzoylthio)-2-methylpropionyl chloride would yield zofenopril, which was then converted to its calcium salt. drugfuture.com
Contemporary Methodologies for Zofenopril (calcium) Synthesis
Stereoselective Synthetic Approaches to Zofenopril Precursors
The chirality of zofenopril is critical for its pharmacological activity, with four possible stereoisomers. google.com The desired isomer possesses the (S) configuration at both chiral centers of the proline and the methylpropionyl moieties. google.com
Contemporary methods often employ enzymatic resolution to obtain the key chiral intermediate, (S)-3-(benzoylthio)-2-methylpropionic acid. For instance, the use of Pseudomonas fluorescens lipase (B570770) (Amano lipase P-30) for the resolution of racemic 3-(benzoylthio)-2-methylpropionic acid has been reported. drugfuture.com This enzymatic approach offers high stereoselectivity, leading to the desired (S)-enantiomer with high purity.
Another key precursor is cis-4-phenylthio-L-proline. The synthesis of this intermediate can be achieved from N-acetyl-L-hydroxyproline through a series of reactions including esterification, sulfonation, and substitution with thiophenol. google.com The stereochemistry at the 4-position of the proline ring is controlled during the substitution reaction, aiming for the cis configuration.
Derivatization Pathways for Zofenopril (calcium) Formation
The final steps in the synthesis involve the coupling of the two primary intermediates and the formation of the calcium salt. The acylation of cis-4-(phenylthio)-L-proline with (S)-3-(benzoylthio)-2-methylpropionyl chloride, typically in the presence of a base, yields zofenopril free acid. google.comchemicalbook.com
The conversion of zofenopril free acid to its calcium salt is a critical step that also influences the final product's physical properties, such as its crystalline form. Zofenopril calcium exists in different polymorphic forms, with polymorph A being more suitable for industrial applications. googleapis.com The formation of zofenopril calcium is generally achieved by reacting zofenopril, or a salt of zofenopril other than the calcium salt (like the potassium or dicyclohexylamine (B1670486) (DCHA) salt), with a calcium salt such as calcium chloride in a suitable solvent system, often a mixture of an organic solvent and water. googleapis.comgoogle.com For example, an aqueous solution of calcium chloride can be added to a methanolic solution of the DCHA salt of zofenopril acid at an elevated temperature to precipitate zofenopril calcium. googleapis.com
Optimization of Reaction Conditions and Yields in Zofenopril (calcium) Synthesis
Optimizing reaction conditions is paramount for maximizing yield and purity. In the synthesis of the proline intermediate, the molar ratio of reactants and the choice of catalyst and solvent are crucial. For example, in the esterification of N-acetyl-L-hydroxyproline with methanol (B129727), using tosic acid as a catalyst at room temperature for an extended period has been described. google.com
During the formation of the calcium salt, the temperature, stirring time, and the ratio of the zofenopril salt to the calcium salt are carefully controlled. For instance, reacting the potassium salt of zofenopril with calcium chloride dihydrate in a specific molar ratio at 85-90°C for 3-5 hours, followed by stirring at room temperature, has been reported to yield the desired product. google.com The choice of solvent, such as a methanol-water mixture, and the subsequent washing of the product are also critical for removing impurities. googleapis.com
Characterization of Synthetic Intermediates and Final Zofenopril (calcium) Product
The characterization of intermediates and the final zofenopril calcium product is essential to ensure purity, identity, and the correct polymorphic form. Various analytical techniques are employed throughout the synthesis process.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Typical Findings for Zofenopril Calcium |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify impurities. | Purity typically >99%. googleapis.comgoogle.com |
| X-Ray Powder Diffraction (XRPD) | To identify the polymorphic form. | Polymorph A shows characteristic peaks at specific 2θ angles (e.g., 4.3, 7.4, 8.7, 10.1). googleapis.com |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal behavior. | Polymorph A exhibits an endotherm at approximately 256-257°C. googleapis.com |
| Melting Point Apparatus | To determine the melting range. | Melting point reported in the range of 235-246°C. googleapis.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of intermediates and the final product. | Provides detailed information on the molecular structure. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of compounds. | Confirms the expected molecular mass of zofenopril and its fragments. |
The final zofenopril calcium product is a white crystalline powder. researchgate.net Its purity is typically assessed by HPLC, with acceptable levels of specific impurities being a key quality control parameter. google.com For example, the amount of cis-phenylthioproline acetamide (B32628) impurity is often monitored. google.com The characterization data ensures that the synthesized zofenopril calcium meets the required specifications for pharmaceutical use.
Preclinical Pharmacodynamics and Molecular Mechanisms of Zofenoprilat
Prodrug Activation and Biotransformation Pathways to Zofenoprilat (B1230023) in Preclinical Models
Zofenopril (B1663440) is designed as an ester prodrug to improve its absorption after oral administration. oup.comnih.gov Following administration, it undergoes extensive and rapid hydrolysis to form the active sulfhydryl-containing metabolite, zofenoprilat. researchgate.netmedscape.com
Hepatic and Extrahepatic Hydrolysis Mechanisms
The bioactivation of zofenopril is not confined to the liver. It is rapidly and completely hydrolyzed by esterase enzymes found in various tissues. researchgate.netmdpi.comsumdu.edu.ua Preclinical studies in dog models have elucidated the relative contributions of different organs to this first-pass hydrolysis. These studies revealed that both the gut and the liver possess a high intrinsic capacity to hydrolyze zofenopril. nih.gov
Specifically, it was estimated that the gut wall is the principal site of this conversion, accounting for approximately 87% of the first-pass hydrolysis of an orally administered dose. nih.gov The liver contributes less than 10%, and the lungs account for less than 2% of the initial bioactivation. nih.gov This extensive presystemic conversion underscores the efficiency of zofenopril's design as a prodrug.
Comparative Biotransformation Kinetics with Other ACE Inhibitors in Non-Human Systems
The activation of zofenopril shows distinct characteristics when compared to other ACE inhibitor prodrugs like enalapril (B1671234), ramipril (B1678797), and fosinopril. A key difference lies in the location and completeness of the conversion. In homogenates of various tissues from spontaneously hypertensive rats (including the aorta, brain, heart, and lung), zofenopril was almost completely and rapidly converted to zofenoprilat. researchgate.net This indicates that activation occurs efficiently within these target tissues. researchgate.netemjreviews.com
In contrast, other prodrugs such as ramipril, fosinopril, and enalapril are activated significantly, but incompletely, with the conversion primarily occurring in the serum and kidney. researchgate.net This high degree of tissue-specific activation may contribute to zofenopril's significant tissue selectivity and potent local effects within the cardiovascular system. medscape.comnih.govoatext.com
Angiotensin-Converting Enzyme Inhibition at the Molecular Level
Zofenoprilat exerts its pharmacological effect by directly interacting with and inhibiting the angiotensin-converting enzyme (ACE), a key zinc-containing metalloprotein in the renin-angiotensin-aldosterone system (RAAS). oup.comproteopedia.org
Enzyme Binding Kinetics and Potency of Zofenoprilat
Zofenoprilat is a highly potent ACE inhibitor. Its potency is demonstrated by its low IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. In studies using rabbit lung ACE, zofenoprilat exhibited an IC50 of 8 nM. caymanchem.com When tested in tissue homogenates from spontaneously hypertensive rats, zofenoprilat was found to be a very potent inhibitor with IC50 values ranging from 0.8 to 2.8 nM across various tissues. researchgate.net
The potency of zofenoprilat has been compared to other ACE inhibitors in these preclinical models. It was found to be approximately six times more potent than captopril (B1668294) and twice as potent as enalaprilat (B1671235) or fosinoprilat. researchgate.net However, it was about three times less potent than ramiprilat (B1678798) in the same experimental conditions. researchgate.net The potency of an ACE inhibitor is related to the dissociation constant (Ki) of the inhibitor-enzyme complex; a lower value indicates a stronger, more stable interaction. oup.com
Table 1: Comparative Potency of ACE Inhibitors in Spontaneously Hypertensive Rat Tissue Homogenates
| Compound | IC50 Range (nM) | Relative Potency Comparison |
|---|---|---|
| Zofenoprilat | 0.8–2.8 | - |
| Captopril | ~16.8 | Zofenoprilat is ~6x more potent |
| Enalaprilat | ~5.6 | Zofenoprilat is ~2x more potent |
| Fosinoprilat | ~5.6 | Zofenoprilat is ~2x more potent |
| Ramiprilat | ~0.9 | Zofenoprilat is ~3x less potent |
Data derived from preclinical findings reported in scientific literature. researchgate.net
Substrate Specificity Modulation and Active Site Interactions
The ACE enzyme has a specific active site containing a zinc ion (Zn²⁺) that is crucial for its catalytic activity. oup.comproteopedia.org ACE inhibitors, including zofenoprilat, are designed to interact with this active site to block its function. nih.gov The core of most ACE inhibitors is a group that chelates with this zinc ion. nih.gov
Zofenoprilat, like captopril, possesses a sulfhydryl (-SH) group which forms a coordinate bond with the zinc ion in the ACE active site. oup.comscholarsresearchlibrary.com This interaction is a key component of its inhibitory mechanism. In addition to the zinc chelation, zofenoprilat's structure allows for multiple other interactions, such as hydrogen bonds and electrostatic interactions, with amino acid residues in the enzyme's subsites (S1, S2, S1', S2'). proteopedia.orgnih.gov These extensive interactions contribute to its high binding affinity and potent inhibitory effect. nih.govscbt.com The unique stereochemistry of zofenoprilat influences its orientation and promotes effective competition with the natural substrate, angiotensin I. scbt.comoup.com
Modulation of the Renin-Angiotensin-Aldosterone System in Experimental Preparations
By inhibiting ACE, zofenoprilat fundamentally alters the balance of the RAAS. springermedizin.deneicon.ru The primary effect is the reduced conversion of the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II. patsnap.comproteopedia.org
In experimental models, administration of zofenopril leads to a dose-dependent inhibition of the pressor response to angiotensin I, demonstrating effective in vivo ACE inhibition. researchgate.net This reduction in angiotensin II formation leads to several downstream effects, including decreased vasoconstriction and reduced secretion of aldosterone (B195564) from the adrenal cortex. patsnap.comspringermedizin.de The decrease in aldosterone promotes the excretion of sodium and water, while the inhibition of angiotensin II's negative feedback on renin release leads to an increase in plasma renin activity. springermedizin.deneicon.ru
Furthermore, ACE is also responsible for the degradation of bradykinin (B550075), a peptide with vasodilatory properties. patsnap.com By inhibiting ACE, zofenoprilat leads to increased levels of bradykinin, which can further contribute to vasodilation. patsnap.com Studies in spontaneously hypertensive rats treated with zofenopril showed improvements in cardiac function and increased levels of hydrogen sulfide (B99878) (H₂S) in plasma and heart tissue, suggesting additional mechanisms of cardiovascular modulation beyond simple ACE inhibition. nih.gov
Angiotensin II Formation Reduction Mechanisms
The principal mechanism of zofenoprilat is the competitive inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). patsnap.comwikipedia.org ACE is a zinc metalloprotein that catalyzes the conversion of the inactive decapeptide angiotensin I into the highly active octapeptide angiotensin II, a potent vasoconstrictor. patsnap.comneicon.rufrontiersin.org
By binding to and inhibiting ACE, zofenoprilat directly blocks this conversion, leading to a significant reduction in circulating and tissue levels of angiotensin II. patsnap.comneicon.ru This reduction in angiotensin II results in vasodilation (the widening of blood vessels), which lowers peripheral vascular resistance and, consequently, blood pressure. patsnap.com Preclinical studies have highlighted zofenoprilat's potency, showing it to be approximately 6 to 10 times more potent than captopril in its ACE-inhibitory effects. ulb.ac.be Furthermore, in models using spontaneously hypertensive rats, a single dose of zofenopril produced a sustained inhibition of cardiac ACE (46% at 24 hours), an effect that was absent at the same time point with equivalent doses of other ACE inhibitors like captopril, enalapril, and lisinopril. medscape.com
Table 1: Comparative Potency and Cardiac ACE Inhibition of Zofenoprilat
| Parameter | Finding | Reference Compound(s) | Source |
|---|---|---|---|
| ACE Inhibitory Potency | 6–10 times more potent | Captopril | ulb.ac.be |
| Cardiac ACE Inhibition at 24h (in vivo) | 46% inhibition remaining | Captopril, Enalapril, Lisinopril (effects disappeared) | medscape.com |
Aldosterone Secretion Attenuation Pathways
A primary physiological action of angiotensin II is the stimulation of aldosterone synthesis and secretion from the adrenal cortex. patsnap.comneicon.ru Aldosterone is a mineralocorticoid hormone that acts on the kidneys to increase the reabsorption of sodium and water, leading to an expansion of extracellular fluid volume and an increase in blood pressure. patsnap.comneicon.ru
By reducing the formation of angiotensin II, zofenoprilat indirectly attenuates the signal for aldosterone release. patsnap.com This decrease in aldosterone secretion promotes natriuresis and diuresis (the excretion of sodium and water in the urine), which helps to reduce blood volume and further lower blood pressure. patsnap.com It is important to note, however, that the suppression of aldosterone by ACE inhibitors may be incomplete. Angiotensin II can also be generated via non-ACE pathways, involving enzymes such as chymase, a phenomenon known as "aldosterone escape" or "breakthrough". pharmgkb.org
Bradykinin Pathway Potentiation and Endogenous Peptide Dynamics
The effects of zofenoprilat extend beyond the RAAS to include significant modulation of the kallikrein-kinin system.
Inhibition of Bradykinin Degradation by Zofenoprilat
The angiotensin-converting enzyme is biochemically identical to kininase II, an enzyme responsible for the degradation of bradykinin and other vasoactive peptides. wikipedia.orgnih.gov Bradykinin is a potent vasodilator peptide that contributes to the regulation of blood pressure. patsnap.com
By inhibiting ACE/kininase II, zofenoprilat prevents the breakdown of bradykinin, leading to its accumulation in various tissues and the bloodstream. patsnap.comwikipedia.org The elevated levels of bradykinin potentiate the vasodilatory effects of zofenoprilat, contributing synergistically to the reduction of blood pressure. wikipedia.org This mechanism involves the stimulation of bradykinin B2 receptors on endothelial cells, which triggers the release of other vasodilating substances. ulb.ac.be While effective, this accumulation is also implicated in certain side effects of ACE inhibitors, as bradykinin can stimulate airway irritant receptors. dovepress.comahajournals.org Notably, some research suggests zofenopril has a lower ACE inhibition potency in the lungs compared to other tissues, which may account for a different side-effect profile. viamedica.plnih.gov
Impact on Nitric Oxide and Hydrogen Sulfide Bioavailability
The potentiation of the bradykinin pathway by zofenoprilat has a direct impact on the bioavailability of two critical gasotransmitters: nitric oxide (NO) and hydrogen sulfide (H₂S). ahajournals.org
Nitric Oxide (NO): The accumulation of bradykinin leads to the stimulation of endothelial B2 receptors, which in turn activates endothelial nitric oxide synthase (eNOS). viamedica.plulb.ac.be Activated eNOS increases the production and release of NO, a powerful vasodilator and signaling molecule that improves endothelial function. ulb.ac.bepsu.edu
Hydrogen Sulfide (H₂S): A unique feature of zofenoprilat is its sulfhydryl (-SH) group, which can act as a hydrogen sulfide donor, thereby increasing H₂S bioavailability. viamedica.plulb.ac.be This action appears to be independent of ACE inhibition, as demonstrated by the R-zofenoprilat diastereoisomer, which does not inhibit ACE but still restores H₂S levels. oup.com H₂S itself contributes to vasodilation and can further enhance eNOS activity, creating a positive feedback loop that amplifies NO production. viamedica.plulb.ac.beahajournals.org
This dual mechanism, combining bradykinin-mediated eNOS activation with direct H₂S donation, results in a significant increase in NO and H₂S levels, which is believed to contribute to the cardioprotective effects of zofenopril. viamedica.plnih.gov In vitro experiments have confirmed that zofenoprilat is more effective at stimulating NO release from endothelial cells than other ACE inhibitors like captopril and enalapril. ulb.ac.be
Table 2: Mechanisms of Increased NO and H₂S Bioavailability by Zofenoprilat
| Molecule | Mechanism of Action | Key Intermediates/Enzymes | Source |
|---|---|---|---|
| Nitric Oxide (NO) | Bradykinin accumulation stimulates eNOS activity. H₂S also enhances eNOS activity. | Bradykinin, B2 Receptors, eNOS | viamedica.plulb.ac.be |
| Hydrogen Sulfide (H₂S) | Direct donation from the sulfhydryl (-SH) moiety of zofenoprilat. | Sulfhydryl group | viamedica.ploup.com |
Direct Molecular Interactions and Ancillary Pharmacological Actions
Beyond its interaction with enzyme systems, the molecular structure of zofenoprilat confers additional pharmacological properties.
Antioxidant Properties Attributed to the Sulfhydryl Moiety
The presence of a sulfhydryl (-SH) group in the chemical structure of zofenoprilat provides it with potent antioxidant properties. patsnap.commedscape.com This moiety acts as an effective scavenger of oxygen-free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress. medscape.com
This free-radical scavenging capability has been demonstrated in both in vitro and in vivo studies at the cardiac and vascular levels. medscape.com By neutralizing reactive oxygen species, the sulfhydryl group helps to prevent the inactivation of nitric oxide, thereby preserving its vasodilatory and protective endothelial functions. ulb.ac.be This antioxidant activity is believed to be a key contributor to many of zofenopril's ancillary benefits, including the prevention of endothelial dysfunction and potential anti-inflammatory and anti-atherogenic effects observed in preclinical models. medscape.comneicon.ru
Effects on Reactive Oxygen Species Production and Scavenging Systems
Zofenoprilat, the active metabolite of zofenopril, demonstrates significant antioxidant properties, primarily attributed to the presence of a sulfhydryl (-SH) group in its structure. springermedizin.deviamedica.pl This chemical feature allows it to directly interfere with oxidative stress pathways. In preclinical cellular models, zofenoprilat has been shown to be a potent inhibitor of reactive oxygen species (ROS) generation. nih.gov
Studies using human umbilical vein endothelial cells (HUVECs) have provided detailed insights into these mechanisms. When these cells were exposed to pro-oxidant stimuli such as oxidized low-density lipoprotein (ox-LDL) or tumor necrosis factor-alpha (TNF-α), pre-treatment with zofenoprilat resulted in a significant and dose-dependent reduction of intracellular ROS and superoxide (B77818) formation. capes.gov.brnih.govmedchemexpress.com In contrast, enalaprilat, an ACE inhibitor lacking a sulfhydryl group, was ineffective in mitigating this oxidative stress. capes.gov.brnih.gov
Furthermore, zofenoprilat helps preserve the endogenous antioxidant defense systems. It was observed to prevent the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant, which was otherwise consumed in response to ox-LDL and TNF-α. capes.gov.brnih.govcaymanchem.com Again, this protective effect was not observed with the non-sulfhydryl ACE inhibitor, enalaprilat. capes.gov.brnih.gov The reduction in ROS by zofenoprilat is linked to a downstream inhibition of the redox-sensitive transcription factor, nuclear factor-kappaB (NF-κB), which plays a key role in inflammatory gene induction. capes.gov.brnih.gov
Beyond preserving existing antioxidants, zofenopril treatment has been found to upregulate the expression of key antioxidant enzymes. springermedizin.de In experimental models of myocardial ischemia, zofenopril administration led to a significant increase in the protein expression of Thioredoxin-1 (Trx-1) and Glutathione Peroxidase-1 (GPx-1). ahajournals.org A trend toward increased Superoxide Dismutase-1 (SOD-1) protein levels was also noted, suggesting an enhancement of the myocardium's enzymatic antioxidant defenses before an ischemic event. ahajournals.org
Table 1: Effects of Zofenoprilat on ROS and Antioxidant Systems
| Category | Finding | Cellular Model | Inducing Stimulus | Key Outcome | Reference |
| ROS Production | Reduction of ROS & Superoxide | HUVECs | ox-LDL, TNF-α | Significant, dose-dependent inhibition of ROS formation. | capes.gov.brnih.govmedchemexpress.com |
| Antioxidant Preservation | Decreased GSH Consumption | HUVECs | ox-LDL, TNF-α | Prevents depletion of intracellular glutathione. | capes.gov.brnih.govcaymanchem.com |
| Enzyme Upregulation | Increased Antioxidant Enzymes | Myocardial Tissue | N/A (Pre-treatment) | Upregulation of Trx-1 and GPx-1 protein expression. | ahajournals.org |
| Signaling Pathway | NF-κB Activation | HUVECs | ox-LDL, TNF-α | Dose-dependent reduction in NF-κB activation. | capes.gov.brnih.gov |
Influence on Endothelial Cell Function and Angiogenesis Pathways in Cellular Models
Zofenoprilat exerts multifaceted protective effects on endothelial cells and actively promotes functional angiogenesis, largely through mechanisms involving its sulfhydryl group and the subsequent generation of hydrogen sulfide (H₂S). d-nb.infonih.gov
In cellular models, zofenoprilat has been shown to preserve endothelial function under stress. It protects primary human cardiac microvascular endothelial cells from apoptosis induced by cytotoxic agents like doxorubicin (B1662922). caymanchem.comd-nb.info A key aspect of this protection involves the modulation of inflammatory responses at the vessel wall. Zofenoprilat significantly reduces the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular cell adhesion molecule-1 (ICAM-1), and E-selectin on HUVECs stimulated with ox-LDL and TNF-α. capes.gov.brnih.gov This effect, which is not replicated by non-SH-containing ACE inhibitors, reduces the capacity of circulating monocytes to adhere to the endothelium. capes.gov.br
A pivotal mechanism underlying zofenoprilat's vascular effects is its ability to increase the bioavailability of H₂S, a gaseous signaling molecule with cytoprotective properties. researchgate.netahajournals.org Zofenoprilat induces the upregulation of cystathionine (B15957) γ-lyase (CSE), an enzyme essential for H₂S production in endothelial cells. d-nb.infonih.gov This sustained H₂S production is central to the pro-angiogenic activity of zofenoprilat. nih.gov
Studies on HUVECs demonstrate that zofenoprilat treatment enhances all functional aspects of the angiogenic process, including endothelial cell adhesion, migration, and proliferation. caymanchem.comnih.gov This pro-angiogenic effect is directly dependent on H₂S, as inhibiting or silencing the CSE enzyme blocks the ability of zofenoprilat to induce new vessel formation both in vitro and in vivo. nih.gov
The molecular pathways triggered by zofenoprilat-induced H₂S have been characterized. The signaling cascade involves the activation of ATP-sensitive potassium (KATP) channels, which are a known target of H₂S. nih.govresearchgate.net This initial step leads to the subsequent phosphorylation and activation of the Akt, endothelial nitric oxide synthase (eNOS), and ERK1/2 pathways. nih.govresearchgate.net This cascade ultimately promotes endothelial cell survival and proliferation. researchgate.net Furthermore, zofenoprilat upregulates the expression of crucial pro-angiogenic molecules, including Fibroblast Growth Factor-2 (FGF-2) and telomerase (TERT), which contribute to rescuing damaged endothelial cells and promoting physiological angiogenesis. d-nb.inforesearchgate.net
Table 2: Influence of Zofenoprilat on Endothelial Function and Angiogenesis
| Process | Finding | Cellular Model | Key Molecular Mediator(s) | Downstream Pathway | Reference |
| Endothelial Protection | Inhibition of Adhesion Molecule Expression (VCAM-1, ICAM-1, E-selectin) | HUVECs | -SH Group (ROS reduction) | NF-κB Inhibition | capes.gov.brnih.gov |
| Endothelial Protection | Protection from Doxorubicin-induced Apoptosis | Coronary Endothelial Cells | -SH Group, H₂S | p53, Caspase-3 Inhibition | d-nb.info |
| Angiogenesis | Increased Cell Proliferation, Migration, and Adhesion | HUVECs | H₂S (via CSE upregulation) | KATP channel activation | caymanchem.comnih.gov |
| Angiogenesis | Stimulation of Angiogenic Process | HUVECs | H₂S | Akt/eNOS/ERK1/2 Cascade | nih.govresearchgate.net |
| Angiogenesis | Upregulation of Pro-angiogenic Factors | Microvascular Endothelial Cells | H₂S | FGF-2, TERT, eNOS upregulation | d-nb.inforesearchgate.net |
Comparative Structural Analysis of Zofenopril with Other ACE Inhibitors
Zofenopril, a member of the angiotensin-converting enzyme (ACE) inhibitor class, possesses a distinct molecular architecture that sets it apart from other agents in this category. ACE inhibitors are broadly classified based on the chemical moiety responsible for binding to the zinc ion within the active site of the enzyme. These classifications include sulfhydryl-containing agents like captopril and zofenopril, dicarboxylate-containing agents such as enalapril and lisinopril, and phosphonate-containing agents like fosinopril. scholarsresearchlibrary.com
Zofenopril is structurally a prodrug, meaning it is administered in an inactive form and is rapidly hydrolyzed in the body to its active metabolite, zofenoprilat. scholarsresearchlibrary.comnih.gov This active form contains a sulfhydryl (-SH) group, which is a key feature it shares with captopril, the first synthesized ACE inhibitor. scholarsresearchlibrary.comahajournals.org However, zofenopril also incorporates a 4-(phenylsulfanyl)-L-proline structure, which contributes to its unique properties. nih.govresearchgate.net
A significant differentiator for zofenopril is its high lipophilicity, a characteristic that influences its pharmacokinetic profile, including tissue penetration. researchgate.netmedscape.com The octanol-water distribution coefficients, a measure of lipophilicity, show that zofenopril is considerably more lipophilic than many other ACE inhibitors. nih.gov This property is thought to contribute to its extensive and sustained presence in tissues, particularly the heart. researchgate.netmedscape.com
| ACE Inhibitor | Chemical Class | Key Structural Features |
| Zofenopril | Sulfhydryl-containing | Prodrug, contains a sulfhydryl group in its active form (zofenoprilat) and a 4-(phenylsulfanyl)-L-proline moiety. scholarsresearchlibrary.comnih.govresearchgate.net |
| Captopril | Sulfhydryl-containing | Contains a sulfhydryl group and a proline moiety. scholarsresearchlibrary.comahajournals.org |
| Enalapril | Dicarboxylate-containing | Prodrug, active form (enalaprilat) contains two carboxyl groups for zinc binding. scholarsresearchlibrary.comresearchgate.net |
| Lisinopril | Dicarboxylate-containing | Active drug (not a prodrug), contains two carboxyl groups and a lysine (B10760008) side chain. scholarsresearchlibrary.comresearchgate.net |
| Ramipril | Dicarboxylate-containing | Prodrug, active form (ramiprilat) features a dicarboxylate structure. researchgate.net |
| Fosinopril | Phosphonate-containing | Prodrug, active form (fosinoprilat) contains a phosphinate group for zinc binding. scholarsresearchlibrary.comahajournals.org |
Elucidation of Structural-Activity Relationships for Angiotensin-Converting Enzyme Inhibition
The efficacy of zofenopril and its derivatives in inhibiting ACE is intrinsically linked to their molecular structure. The specific arrangement of functional groups dictates the binding affinity and interaction with the enzyme's active site.
Role of the Sulfhydryl Group in Enzyme Binding Affinity
The sulfhydryl (-SH) group present in the active metabolite, zofenoprilat, plays a crucial role in its potent inhibitory activity. This group exhibits a strong affinity for the zinc (Zn²⁺) ion located at the catalytic center of the angiotensin-converting enzyme. scholarsresearchlibrary.com This interaction is a primary determinant of the high binding affinity of sulfhydryl-containing ACE inhibitors. The coordination of the thiol group to the zinc ion is a key step in the mechanism of inhibition. scholarsresearchlibrary.comresearchgate.net
Influence of Pyrrolidine (B122466) Ring Modifications on Pharmacological Activity
The pyrrolidine ring is a common structural feature among many ACE inhibitors, including zofenopril. nih.govnih.gov Modifications to this heterocyclic ring can significantly impact the pharmacological activity of the resulting compounds. The N-ring, which in the case of zofenopril is a substituted pyrrolidine, must contain a carboxylic acid to mimic the C-terminal carboxylate of ACE substrates, a critical requirement for binding. scholarsresearchlibrary.com
The presence of large, hydrophobic heterocyclic rings, such as the modified pyrrolidine in zofenopril, has been shown to increase the potency of ACE inhibitors and alter their pharmacokinetic parameters. scholarsresearchlibrary.com Specifically, the 4-(phenylsulfanyl) substitution on the L-proline ring of zofenopril contributes to its high lipophilicity, enhancing its tissue penetration and interaction with the enzyme. nih.govresearchgate.net The stereochemistry of the pyrrolidine ring and its substituents is also critical for optimal interaction with the active site of ACE.
Design and Synthesis of Novel Zofenopril Analogs and Prodrugs
The development of zofenopril itself involved the strategic design of a prodrug to enhance oral bioavailability. scholarsresearchlibrary.com Zofenopril is the ester prodrug of its active metabolite, zofenoprilat. nih.govresearchgate.net This esterification masks the polar carboxylate group, increasing the lipophilicity of the molecule and facilitating its absorption. scholarsresearchlibrary.com Once absorbed, esterases in the body, including in cardiac tissue, rapidly and completely hydrolyze the ester bond to release the active zofenoprilat. scholarsresearchlibrary.comresearchgate.net
The synthesis of zofenopril and its analogs often starts from proline or its derivatives, such as 4-hydroxyproline. nih.govmdpi.com Stereoselective synthesis methods are crucial to obtain the desired optically pure isomers, as the biological activity of ACE inhibitors is highly dependent on their stereochemistry. mdpi.comdntb.gov.ua Research into novel zofenopril analogs continues, exploring modifications to the core structure to potentially improve potency, selectivity, or pharmacokinetic properties. For instance, enzymatic resolution techniques have been employed in the synthesis of precursors for ACE inhibitors like zofenopril to achieve high enantiomeric purity. acs.org
Computational Chemistry Approaches to Zofenopril Ligand-Target Interactions
Computational chemistry has become an indispensable tool for understanding the intricate interactions between ACE inhibitors like zofenopril and their target enzyme. These methods provide insights at the atomic level that are often difficult to obtain through experimental techniques alone.
Molecular Docking and Dynamics Simulations of Zofenoprilat with ACE
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as zofenoprilat, to its protein target, ACE. mazums.ac.irfrontiersin.orgfrontiersin.org
Molecular Docking studies predict the preferred orientation and conformation of zofenoprilat within the active site of ACE. rjpbcs.comjapsonline.com These simulations have confirmed that the sulfhydryl group of zofenoprilat coordinates with the catalytic zinc ion, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues in the active site. researchgate.netmazums.ac.ir These interactions collectively contribute to the stable and high-affinity binding of the inhibitor.
Molecular Dynamics (MD) Simulations provide a dynamic view of the inhibitor-enzyme complex over time, offering insights into the stability of the binding and the conformational changes that may occur. nih.govmdpi.com MD simulations of ACE in complex with various inhibitors have helped to elucidate the key interactions that stabilize the bound state. For zofenoprilat, these simulations would reveal the flexibility of the ligand and the enzyme's active site, the strength of the zinc-sulfur bond, and the role of individual amino acid residues in maintaining the inhibitory effect. researchgate.net Such studies have been instrumental in understanding the structural basis for the potent and long-lasting ACE inhibition exhibited by zofenoprilat. researchgate.net
Advanced Medicinal Chemistry and Structure Activity Relationships of Zofenopril Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling of Zofenopril (B1663440) Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in medicinal chemistry for understanding the complex interplay between the structural features of a molecule and its biological activity. For angiotensin-converting enzyme (ACE) inhibitors like zofenopril, QSAR studies are instrumental in the rational design of new, more potent, and selective derivatives. These models mathematically correlate variations in the physicochemical properties of a series of compounds with their ACE inhibitory activity, providing predictive models that can guide further synthetic efforts.
The development of a robust QSAR model begins with a dataset of structurally related compounds, in this case, analogs of zofenopril, for which the biological activity (typically expressed as IC₅₀ values) has been determined. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be broadly categorized into several classes:
Electronic Descriptors: These quantify the electronic aspects of a molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.
Hydrophobic Descriptors: Lipophilicity, a critical factor in drug absorption and distribution, is quantified by descriptors such as the logarithm of the octanol-water partition coefficient (logP).
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects of molecular branching and connectivity.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build the QSAR model. The goal is to generate an equation that accurately predicts the biological activity of a compound based on its descriptor values.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more sophisticated approach. researchgate.net These techniques analyze the steric and electrostatic fields surrounding the molecules in a 3D alignment. The resulting contour maps highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, a CoMFA steric map might indicate that a bulky substituent in a particular region is favorable for binding to the ACE active site, while a CoMSIA electrostatic map could show that an electron-donating group is preferred in another area.
While specific QSAR studies exclusively focused on a broad series of zofenopril derivatives are not extensively reported in publicly available literature, the principles can be extrapolated from studies on other ACE inhibitors. researchgate.net For a hypothetical series of zofenopril analogs, a QSAR study might explore modifications at several key positions:
The Benzoylthio-Methylpropanoyl Side Chain: Alterations to the benzoyl group, such as the introduction of electron-withdrawing or electron-donating substituents, would impact the electronic and hydrophobic properties of the molecule.
The Proline Ring: Substitution on the proline ring could influence the steric fit of the inhibitor within the enzyme's active site.
A hypothetical QSAR study on zofenopril derivatives might yield data that can be presented in a tabular format to illustrate the relationship between structure and activity.
Table 1: Hypothetical QSAR Data for Zofenopril Derivatives
| Compound | R1 (Benzoyl) | R2 (Proline) | logP | Molecular Volume (ų) | Predicted IC₅₀ (nM) |
| Zofenopril | -H | -H | 4.40 | 380.5 | 10.2 |
| Derivative A | 4-Cl | -H | 4.95 | 392.1 | 8.5 |
| Derivative B | 4-OCH₃ | -H | 4.15 | 398.7 | 12.1 |
| Derivative C | -H | 4-OH | 3.90 | 388.6 | 15.8 |
| Derivative D | 4-NO₂ | -H | 4.20 | 395.2 | 9.3 |
This hypothetical data illustrates that a chloro-substituent on the benzoyl ring (Derivative A) could increase lipophilicity and potency, while a hydroxyl group on the proline ring (Derivative C) might decrease lipophilicity and potency.
Furthermore, a 3D-QSAR study would provide more detailed insights. The contour maps generated from CoMFA or CoMSIA would visually guide the medicinal chemist.
Table 2: Hypothetical CoMFA/CoMSIA Field Contributions for Zofenopril Derivatives
| Field | Favorable Contribution | Unfavorable Contribution |
| Steric | Bulky groups at the para-position of the benzoyl ring. | Bulky groups near the carboxylic acid of the proline. |
| Electrostatic | Negative potential near the zinc-binding thiol group. | Positive potential in the hydrophobic pocket accommodating the phenylthio group. |
| Hydrophobic | Hydrophobic groups on the phenylthio moiety. | Polar groups on the benzoyl ring. |
| H-bond Donor | Donor group on the proline ring may interact with a specific residue. | N/A |
| H-bond Acceptor | Acceptor group on the benzoyl ring could form a hydrogen bond. | N/A |
In Vitro and Ex Vivo Pharmacological Investigations of Zofenopril Calcium
Cellular and Tissue-Based Studies of ACE Inhibition
The primary mechanism of action of zofenoprilat (B1230023) is the inhibition of ACE, an enzyme that plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. researchgate.net It also degrades bradykinin (B550075), a vasodilator. researchgate.netahajournals.org
Potentiation of Bradykinin-Induced Contractions in Guinea Pig Ileum
In addition to inhibiting angiotensin I-induced effects, ACE inhibitors like zofenopril (B1663440) potentiate the actions of bradykinin. researchgate.netahajournals.org In the isolated guinea pig ileum, zofenopril augments the contractile response to bradykinin. researchgate.net This is attributed to the inhibition of bradykinin's degradation by ACE, leading to its accumulation and enhanced effect. ahajournals.org Some studies suggest that ACE inhibitors may also enhance bradykinin's effects at the receptor level. ahajournals.org
Effects on ACE Activity in Organ Homogenates (e.g., aorta, brain, heart, lung, kidney)
The inhibitory activity of zofenoprilat on ACE has been extensively studied in homogenates of various organs. Zofenoprilat is a potent inhibitor of ACE, with studies showing it to be approximately six times more potent than captopril (B1668294) and twice as potent as enalaprilat (B1671235). researchgate.net
Ex vivo studies in spontaneously hypertensive rats have demonstrated the distribution and duration of ACE inhibition by zofenopril in different tissues following oral administration. nih.govnih.gov
| Tissue | ACE Inhibition by Zofenoprilat | Reference |
| Aorta | Magnitude and duration of inhibition are significant, correlating with antihypertensive action. | nih.govnih.gov |
| Brain | Modest and short-lasting effects. | nih.govnih.gov |
| Heart | Striking and long-lasting inhibition. | nih.govnih.govnih.gov |
| Lung | Magnitude and duration of inhibition are significant. | nih.govnih.gov |
| Kidney | Significant inhibition. | nih.gov |
These studies highlight the high affinity and persistent binding of zofenoprilat to tissue ACE, particularly in the heart. viamedica.plnih.gov
Investigations into Cardioprotective Mechanisms in Isolated Cardiac Systems
Beyond its systemic effects on blood pressure, zofenopril exhibits direct cardioprotective properties. viamedica.plnih.gov These have been investigated in isolated cardiac systems, revealing mechanisms independent of its primary ACE-inhibiting function. ahajournals.org
Modulation of Sarcoplasmic Reticulum Calcium Handling and Cycling
Studies on isolated rat hearts have shown that zofenopril can influence calcium handling within cardiomyocytes. researchgate.net
Acute Effects : Perfusion of isolated rat hearts with zofenoprilat (10 μM) resulted in a significant increase in sarcoplasmic reticulum (SR) 45Ca uptake. researchgate.net There was also a significant increase in the calcium leak from the SR. researchgate.net
Chronic Effects : In rats treated with zofenopril for 15 days, a significant increase in the rate of SR 45Ca uptake was also observed. researchgate.net
These findings suggest that zofenopril increases SR calcium cycling and stimulates the active uptake of calcium into the SR, which could contribute to improved myocardial contractility. targetmol.comglpbio.comresearchgate.netabmole.comarctomsci.com
Protection Against Myocardial Ischemia-Reperfusion Injury in Perfused Hearts
Zofenopril has demonstrated a significant protective effect against ischemia-reperfusion (I/R) injury in isolated, perfused rat hearts. viamedica.plnih.gov
In one study, isolated rat hearts were subjected to 30 minutes of ischemia followed by 120 minutes of reperfusion. nih.gov Zofenoprilat (1-100 μM) significantly reduced the infarct size compared to other ACE inhibitors like enalaprilat and lisinopril. nih.gov This protective effect was partially attenuated by a bradykinin receptor antagonist, suggesting a role for bradykinin in this cardioprotection. nih.gov
Another study comparing zofenopril with captopril in isolated perfused hearts found that zofenopril (10 μM) had a greater effect in restoring cardiac function after I/R. viamedica.plnih.gov The cardioprotective effects of zofenopril in this model have been attributed to several factors, including the preservation of protein sulfhydryl groups due to its SH-group, and potentially through mechanisms involving nitric oxide and hydrogen sulfide (B99878) bioavailability. ahajournals.orgnih.govresearchgate.net
| ACE Inhibitor | Effect on Infarct Size in Isolated Rat Hearts (I/R) | Reference |
| Zofenoprilat | Significantly reduced | nih.gov |
| Enalaprilat | No significant reduction | nih.gov |
| Lisinopril | No significant reduction | nih.gov |
These findings from in vitro and ex vivo studies underscore the unique pharmacological profile of zofenopril, characterized by potent and sustained tissue ACE inhibition and direct cardioprotective effects.
Anti-Apoptotic and Cell Survival Effects on Endothelial Cells
In vitro investigations have highlighted the protective role of zofenoprilat on endothelial cells, particularly in promoting cell survival and counteracting programmed cell death (apoptosis). Studies on bovine coronary venular endothelial cells (CVEC) have shown that zofenoprilat can abolish the pro-apoptotic effects induced by cytotoxic agents like doxorubicin (B1662922). selleckchem.com Furthermore, it has been observed to promote mitosis and enhance cell survival in a concentration-dependent manner. selleckchem.com In experimental conditions designed to mimic cellular stress, such as maintaining CVECs in a low-serum medium, zofenoprilat improved the proliferative response to vascular endothelial growth factor (VEGF). selleckchem.com This suggests that zofenoprilat may help reverse apoptosis, thereby favoring the proliferation and angiogenic potential of coronary endothelial cells. selleckchem.com
Additional research has demonstrated that the sulfhydryl (SH) group in zofenopril's structure contributes to its protective effects. In cultured endothelial cells subjected to oxidative stress from a superoxide (B77818) anion and hydroxyl radical generating system, preincubation with zofenopril led to a concentration-dependent inhibition of malonyldialdehyde formation, a marker of lipid peroxidation. researchgate.net This intervention also reduced the loss of cell viability and membrane blebbing, which are characteristic features of cellular injury and apoptosis. researchgate.net
Studies on Atherosclerosis-Related Cellular Processes
Zofenopril has been investigated for its potential to interfere with the cellular mechanisms that underpin atherosclerosis, a chronic inflammatory disease of the arteries. Its antioxidant and anti-inflammatory properties appear to play a crucial role in these effects. researchgate.netresearchgate.net
Inhibition of Foam Cell Formation in In Vitro Models
A hallmark of early atherosclerosis is the formation of foam cells, which are typically macrophages that have engulfed large quantities of oxidized low-density lipoprotein (ox-LDL). nih.govnih.gov The accumulation of these lipid-laden cells within the arterial wall contributes to the development of atherosclerotic plaques. nih.gov
Studies have concluded that sulfhydryl-containing ACE inhibitors like zofenopril may be effective in inhibiting foam cell formation, thereby slowing the progression of atherosclerosis. nih.govresearchgate.netcapes.gov.br This inhibitory action is linked to zofenopril's ability to reduce the production of reactive oxygen species (ROS) and the consumption of intracellular glutathione (B108866) (GSH), a key antioxidant. medchemexpress.com By limiting oxidative stress, zofenopril helps prevent the modification of LDL into the more atherogenic ox-LDL, a critical step for its uptake by macrophages.
Regulation of Adhesion Molecule Expression in Endothelial Cells
The recruitment of monocytes to the arterial wall is a critical initiating event in atherosclerosis, facilitated by the expression of adhesion molecules on the surface of endothelial cells. nih.govcapes.gov.br Research has shown that zofenoprilat can effectively downregulate the expression of these molecules.
In vitro studies using human umbilical vein endothelial cells (HUVECs) demonstrated that zofenoprilat significantly and dose-dependently reduced the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular cell adhesion molecule-1 (ICAM-1), and E-selectin when induced by pro-inflammatory stimuli such as ox-LDL and tumor necrosis factor-alpha (TNF-α). nih.govcapes.gov.br This effect was not observed with the non-sulfhydryl ACE inhibitor, enalaprilat, highlighting the importance of the SH-group in this mechanism. nih.govresearchgate.net The reduction in adhesion molecule expression is attributed to zofenoprilat's ability to decrease intracellular ROS and prevent the activation of the redox-sensitive transcription factor, nuclear factor-kappaB (NF-κB), which is a key regulator of adhesion molecule gene induction. nih.govresearchgate.net
These in vitro findings are supported by ex vivo data from a study involving hypertensive patients. After eight weeks of treatment, the group receiving zofenopril showed a significant reduction in the circulating levels of soluble adhesion molecules compared to baseline. oup.com In contrast, treatments with ramipril (B1678797) or atenolol (B1665814) did not produce a similar effect. oup.com
The table below summarizes the changes in circulating adhesion molecules observed in hypertensive patients following treatment with zofenopril. oup.com
| Adhesion Molecule | Baseline Level (mean ± SD) | Level After 8 Weeks Zofenopril (mean ± SD) | Significance (P-value) |
|---|---|---|---|
| ICAM-1 (ng/mL) | 156.8 ± 14 | 130.1 ± 13 | P < .05 |
| VCAM-1 (ng/mL) | 475.4 ± 22 | 425.8 ± 20 | P < .05 |
| E-selectin (ng/mL) | 35.8 ± 4 | 27.5 ± 3 | P < .05 |
Investigational Animal Models and Mechanistic Studies with Zofenopril Calcium
Pharmacological Responses in Normotensive and Hypertensive Animal Models
Studies in both normotensive and hypertensive animals have demonstrated the efficacy and duration of zofenopril's action on the renin-angiotensin system.
| Animal Model | Effect | Relative Potency (vs. Captopril) | Reference |
|---|---|---|---|
| Rats | Dose-dependent inhibition of AI pressor response | 6-10 times more potent | researchgate.net |
| Dogs | Dose-dependent inhibition of AI pressor response | 6-10 times more potent | researchgate.net |
| Monkeys | Dose-dependent inhibition of AI pressor response | 6-10 times more potent | researchgate.net |
Zofenopril exhibits a profound and sustained inhibitory effect on ACE in various tissues, a key factor in its antihypertensive and cardioprotective actions. In spontaneously hypertensive rats (SHRs), its active form, zofenoprilat (B1230023), potently inhibited ACE in homogenates of the aorta, brain, heart, lung, kidney, and serum, with IC50 values ranging from 0.8 to 2.8 nM. researchgate.netselleckchem.comabsin.cn This potency was found to be approximately six times greater than that of captopril (B1668294). researchgate.net
A distinguishing feature of zofenopril is its efficient conversion to zofenoprilat within tissues. When the prodrug zofenopril was tested under the same conditions, it yielded IC50 values very similar to those of zofenoprilat in all tissues except serum, indicating near-complete cleavage to its active form within these tissues. researchgate.net This contrasts with other prodrug ACE inhibitors that are activated more significantly, yet incompletely, in serum and the kidney. researchgate.net
Chronic treatment of SHRs with zofenopril leads to significant cardiovascular improvements. Long-term administration reduced blood pressure, decreased cardiac hypertrophy, and reversed vascular remodeling. nih.gov Studies have demonstrated that zofenopril produces a striking and long-lasting inhibition of cardiac ACE, which persists for over 24 hours, an effect more pronounced compared to other ACE inhibitors. researchgate.netresearchgate.net
| Tissue | IC50 (nM) | Reference |
|---|---|---|
| Aorta | 0.8 - 2.8 | researchgate.netselleckchem.comabsin.cn |
| Brain | 0.8 - 2.8 | researchgate.netselleckchem.comabsin.cn |
| Heart | 0.8 - 2.8 | researchgate.netselleckchem.comabsin.cn |
| Lung | 0.8 - 2.8 | researchgate.netselleckchem.comabsin.cn |
| Kidney | 0.8 - 2.8 | researchgate.netselleckchem.comabsin.cn |
| Serum | 0.8 - 2.8 | researchgate.netselleckchem.comabsin.cn |
Cardioprotective Efficacy in Preclinical Disease Models
Zofenopril has demonstrated significant cardioprotective effects in various preclinical models of cardiac injury, extending beyond its primary ACE inhibitory action.
Zofenopril has been shown to be effective in preventing cardiac injury induced by the chemotherapeutic agent doxorubicin (B1662922). In rat models, chronic doxorubicin treatment leads to cardiotoxicity, manifesting as electrocardiographic alterations (e.g., lengthening of the QalphaT interval) and a depressed inotropic response to isoprenaline. researchgate.net Treatment with zofenopril was found to completely prevent these functional impairments. researchgate.net Furthermore, zofenopril prevented the doxorubicin-induced increase in relative heart weight. researchgate.net The protective mechanism is linked to the inhibition of cardiac ACE and potentially other mechanisms. researchgate.netnih.gov Notably, zofenopril's active metabolite can diminish doxorubicin-induced endothelial cell apoptosis by preventing the activation of p53 and caspase-3. jacc.org It has also been confirmed that zofenopril does not interfere with the antitumor activity of doxorubicin. researchgate.net
Zofenopril provides significant cardioprotection in the context of myocardial ischemia-reperfusion (I/R) injury. researchgate.netahajournals.org In both murine and porcine models of I/R, pretreatment with zofenopril resulted in a significant reduction in myocardial infarct size and a decrease in circulating levels of cardiac troponin I. researchgate.netochsner.org A key mechanism underlying this protection is the ability of zofenopril, a sulfhydrylated ACE inhibitor, to increase the bioavailability of two crucial signaling molecules: nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). researchgate.netochsner.orgmdpi.com Studies have shown that zofenopril administration significantly augmented both plasma and myocardial levels of H₂S and NO in mice subjected to I/R. researchgate.netochsner.org This effect appears to be a unique property of zofenopril, as the ACE inhibitor ramipril (B1678797), while also reducing infarct size, did not affect H₂S or NO levels. mdpi.com The increase in these molecules contributes to cytoprotective and antioxidant effects, mitigating the damage caused by reperfusion. researchgate.net
| Animal Model | Outcome | Finding | Reference |
|---|---|---|---|
| Murine | Infarct Size (INF/AAR) | Significant reduction (33.6% vs. 47.6% in vehicle) | researchgate.net |
| Murine | Cardiac Troponin I | Significantly diminished | researchgate.net |
| Porcine | Infarct Size | Significantly reduced | researchgate.netochsner.org |
| Porcine | Cardiac Troponin I | Significantly reduced | researchgate.netochsner.org |
In addition to reducing infarct size, zofenopril has been shown to help preserve blood flow to the heart muscle during reperfusion. In a porcine model of I/R injury, zofenopril treatment significantly preserved endocardial blood flow in the ischemic zone following the restoration of circulation. researchgate.netochsner.org This effect is critical as adequate perfusion is necessary to salvage ischemic but still viable myocardial tissue. Oral pretreatment with zofenopril in an isolated rat heart model also showed protective effects, with a significantly higher left ventricle developed pressure during the reperfusion period. nih.gov The preservation of myocardial perfusion is likely linked to the enhanced bioavailability of nitric oxide and hydrogen sulfide, both of which have vasodilatory properties. researchgate.net
Systemic Biochemical and Physiological Effects in Animal Studies
In a study involving SHRs, the administration of an angiotensin-converting enzyme 2 (ACE2) inhibitor, MLN-4760, led to a deterioration in red blood cell osmotic resistance. mdpi.com However, subsequent treatment with zofenopril improved the ability of these cells to survive in a hypotonic environment, effectively normalizing the osmotic resistance in the ACE2-inhibited rats. mdpi.comnih.gov The concentration of NaCl at which 50% hemolysis occurred (IC50) was used as a measure of osmotic resistance; a lower IC50 value indicates higher resistance. mdpi.com Zofenopril treatment led to a significant improvement in this parameter in the ACE2-inhibited group. mdpi.com
Beyond osmotic resistance, zofenopril treatment was also found to influence basic erythrocyte characteristics. It significantly lowered the mean cell volume (MCV) in the rats, independent of ACE2 inhibition. mdpi.com Furthermore, zofenopril administration was associated with changes in the antioxidant status within hemolyzed red blood cells. mdpi.com While it resulted in a decrease in the GSH/GSSG (glutathione/oxidized glutathione) ratio in control rats, it also decreased the Ferric Reducing Ability of Plasma (FRAP) value in ACE2-inhibited rats that had shown an increase in this marker. mdpi.com In some experimental conditions involving ACE2 inhibition, abnormalities in erythrocyte shape, such as membrane wrinkles, were observed; zofenopril was studied as a potential beneficial agent in this context. mdpi.com
Table 1: Effect of Zofenopril on Erythrocyte Properties in Spontaneously Hypertensive Rats (SHR)
| Parameter | Experimental Group | Observation | Reference |
|---|---|---|---|
| Osmotic Resistance (IC50) | ACE2-Inhibited Rats + Zofenopril | Improved ability to survive in a hypotonic environment; normalization of resistance. | mdpi.comnih.gov |
| Mean Cell Volume (MCV) | Zofenopril-Treated Rats | Significantly lowered MCV. | mdpi.com |
| GSH/GSSG Ratio | Control Rats + Zofenopril | Decreased GSH/GSSG ratio. | mdpi.com |
| FRAP Value | ACE2-Inhibited Rats + Zofenopril | Decreased FRAP value. | mdpi.com |
Zofenopril's effects on the vascular system have been extensively studied in animal models of hypertension, demonstrating significant benefits for endothelial function and the reversal of vascular remodeling. nih.govnih.gov The endothelium plays a critical role in modulating vascular tone and structure, and its dysfunction is a hallmark of cardiovascular diseases like hypertension. nih.gov
In spontaneously hypertensive rats (SHR), chronic treatment with zofenopril was shown to improve the relaxation of aortic rings induced by acetylcholine, a key indicator of enhanced endothelial function. nih.govnih.gov This improvement is linked to the inhibition of angiotensin-converting enzyme (ACE) and the drug's antioxidant activity. nih.govnih.gov Furthermore, zofenopril treatment reversed vascular remodeling in these animals, as evidenced by changes in vascular structure such as lumen diameter and wall thickness. nih.gov Even at non-antihypertensive doses, zofenopril conferred benefits to cardiovascular structure and function. nih.govnih.gov
A novel mechanism proposed for zofenopril's vascular effects involves the hydrogen sulfide (H₂S) pathway. researchgate.netoup.com Studies comparing zofenopril with enalapril (B1671234), a non-sulfhydryl ACE inhibitor, found that only zofenopril restored the impaired acetylcholine-induced vascular response in both the aorta and carotid arteries of SHRs. researchgate.netoup.com This effect was associated with the restoration of H₂S levels in plasma and vascular tissue. researchgate.netoup.com Zofenoprilat, the active metabolite, was shown to release H₂S and directly relax blood vessels. researchgate.net This H₂S-dependent mechanism is considered to be unrelated to ACE inhibition and may explain some of the unique beneficial effects of sulfhydrylated ACE inhibitors. researchgate.netviamedica.pl Zofenopril administration also increased the participation of nitric oxide (NO) in maintaining endothelial function. nih.gov
Table 2: Zofenopril's Effects on Vascular Parameters in Spontaneously Hypertensive Rats (SHR)
| Parameter | Treatment Group | Finding | Reference |
|---|---|---|---|
| Acetylcholine-Induced Relaxation (Aorta) | SHR + Zofenopril | Improved relaxant response, indicating recovery of endothelial function. | nih.govnih.gov |
| Vascular Remodeling | SHR + Zofenopril | Reversed vascular remodeling. | nih.gov |
| Vascular Response to Acetylcholine | SHR + S-Zofenopril | Restored impaired response in aorta and carotid arteries. | researchgate.netoup.com |
| Plasma H₂S Levels | SHR + S-Zofenopril | Restored H₂S plasma concentration to levels of control Wistar-Kyoto rats. | oup.com |
| Endothelial Function Maintenance | SHR + Zofenopril | Increased participation of H₂S and NO. | nih.gov |
The pharmacokinetic profile of zofenopril is characterized by high lipophilicity, which facilitates extensive and prolonged tissue penetration and binding to tissue-bound ACE. viamedica.plmedscape.com This property is considered a key factor in its sustained local activity within specific organs, such as the heart and blood vessels. medscape.com
Studies using radiolabeled ¹⁴C-zofenopril in rats have detailed its distribution following oral administration. researchgate.net The highest mean concentrations of radioactivity were observed in plasma and 23 other tissues at 0.5 hours after dosing. researchgate.net Animal models have confirmed that concentrations of the drug are higher in the heart and aortic wall than in plasma 24 hours after administration. medscape.com This leads to a sustained inhibition of cardiac ACE. For instance, in spontaneously hypertensive rats, cardiac ACE was inhibited by 46% at 24 hours post-administration of zofenopril, an effect that had disappeared by that time for equivalent doses of several other ACE inhibitors. medscape.com
Comparative studies have highlighted zofenopril's preferential accumulation in cardiac tissue. researchgate.net An analysis of the relative distribution of various ACE inhibitors in isolated rat hearts showed a significantly higher uptake efficiency for zofenopril compared to other agents like fosinopril, enalapril, and ramipril. researchgate.net This selective uptake and subsequent hydrolysis by cardiac esterases to its active form, zofenoprilat, contribute to its potent and long-lasting inhibition of heart tissue ACE. viamedica.pl In vivo studies in rats also demonstrated that zofenopril was one of the few ACE inhibitors, along with captopril, to accumulate to a measurable extent in the brain one hour after oral dosing. oup.com
Table 3: Relative Tissue Distribution and Activity of Zofenopril in Animal Models
| Tissue | Parameter | Observation | Reference |
|---|---|---|---|
| Heart, Aortic Wall | Drug Concentration at 24h | Higher concentration than in plasma. | medscape.com |
| Heart (SHR) | ACE Inhibition at 24h | 46% inhibition. | medscape.com |
| Heart (Isolated Rat) | Relative Uptake Efficiency | Significantly higher compared to enalapril, ramipril, and fosinopril. | researchgate.net |
| Various Tissues (Rat) | Peak Concentration Time | Highest concentrations observed at 0.5 hours post-dosing. | researchgate.net |
| Brain (Rat) | Accumulation at 1h | Measurable accumulation observed. | oup.com |
Advanced Analytical Methodologies for Zofenopril Calcium Research
Chromatographic Techniques for Zofenopril (B1663440) and Metabolite Quantification in Biological Matrices
Chromatographic methods are paramount for the separation and quantification of Zofenopril and its active metabolite, zofenoprilat (B1230023), from complex biological samples. These techniques offer high resolution and sensitivity, which are essential for pharmacokinetic and metabolic studies.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV, DAD, MS/MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of Zofenopril (calcium). Various detection methods can be coupled with HPLC to enhance selectivity and sensitivity.
A common approach involves reversed-phase HPLC with a C18 column. medjchem.com For instance, a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 2.5) has been successfully used, with detection at 205 nm. medjchem.com The retention time for Zofenopril under these conditions was found to be 4.27 minutes. medjchem.com The method demonstrated linearity in the concentration range of 90 - 210 µg/mL. medjchem.com
UV Detection: Simple UV spectrophotometric methods have been developed for the determination of Zofenopril calcium in bulk and pharmaceutical formulations. bch.ro Zofenopril calcium shows maximum absorption at 248 nm. bch.rorevistadechimie.ro A validated method demonstrated linearity in the concentration range of 2-70 μg/mL. bch.ro The limit of detection (LOD) and limit of quantification (LOQ) were reported to be 0.5052 μg/mL and 1.5310 μg/mL, respectively. bch.roresearchgate.net
Diode Array Detection (DAD): HPLC with Diode Array Detection (DAD) allows for the simultaneous determination of Zofenopril and other compounds, such as hydrochlorothiazide (B1673439), in pharmaceutical tablets. nih.gov A gradient elution with a C18 column and a mobile phase of water-TFA and acetonitrile-TFA can be used. nih.gov This method showed linearity for Zofenopril in the range of 5.0-40 µg/mL. nih.gov
Tandem Mass Spectrometry (MS/MS): For high sensitivity and specificity, especially in biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. pillbuys.comcnjournals.com This technique allows for the simultaneous quantification of Zofenopril and its active metabolite, zofenoprilat. pillbuys.comoup.com To prevent the degradation of zofenoprilat, its sulfhydryl group can be derivatized with reagents like N-ethylmaleimide or p-bromophenacyl bromide. pillbuys.comoup.com One validated LC-MS/MS method had a concentration range of 1–300 ng/ml for zofenopril and 2–600 ng/ml for zofenoprilat, with a limit of quantitation of 1 ng/ml and 2 ng/ml, respectively. pillbuys.com Another method reported a lower limit of quantitation (LLOQ) of 0.1052 ng/mL for zofenopril and 0.2508 ng/mL for zofenoprilat. pillbuys.com
Table 1: HPLC Methods for Zofenopril Analysis
| Detection Modality | Column | Mobile Phase | Linearity Range | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| UV | Prontosil LC18 | Acetonitrile: Phosphate Buffer (pH 2.5, 0.02 M) (80/20, v/v) | 90 - 210 µg/mL | Not Specified | medjchem.com |
| UV | Not Specified | Distilled Water | 2-70 μg/mL | 1.5310 μg/mL | bch.roresearchgate.net |
| DAD | Agilent LiChrospher C18 | Water-TFA and Acetonitrile-TFA (gradient) | 5.0-40 µg/mL | Not Specified | nih.gov |
| MS/MS | Not Specified | Not Specified | 1–300 ng/mL | 1 ng/mL | pillbuys.com |
| MS/MS | Not Specified | Methanol (B129727) and 0.1% formic acid solution (85:15, v/v) | Not Specified | 0.1052 ng/mL | pillbuys.com |
High-Performance Thin-Layer Chromatography (HPTLC) for Multi-Component Analysis
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and efficient tool for quality control. taylorandfrancis.comiipseries.org It is particularly useful for the simultaneous determination of Zofenopril in combination with other drugs, such as hydrochlorothiazide, and their impurities. scispace.comresearchgate.netnih.gov
For the analysis of Zofenopril calcium and hydrochlorothiazide, separation can be achieved on HPTLC silica (B1680970) gel 60 F254 plates. scispace.comresearchgate.netnih.gov A developing system of ethyl acetate (B1210297)–glacial acetic acid–triethylamine (10 + 0.1 + 0.1, v/v/v) has been used, with densitometric scanning at 270 nm. scispace.comresearchgate.net The calibration curves for Zofenopril were found to be polynomial in the range of 0.5–10 µ g/band . scispace.com HPTLC offers advantages such as the use of smaller quantities of mobile phase compared to HPLC and the ability to run several samples simultaneously. taylorandfrancis.com
Table 2: HPTLC Method for Zofenopril Multi-Component Analysis
| Stationary Phase | Developing System | Detection Wavelength | Linearity Range (Zofenopril) | Reference |
|---|---|---|---|---|
| HPTLC silica gel 60 F254 | Ethyl acetate–glacial acetic acid–triethylamine (10 + 0.1 + 0.1, v/v/v) | 270 nm | 0.5–10 µg/band | scispace.comresearchgate.net |
Capillary Electrophoresis for Zofenopril Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume and reduces solvent consumption, positioning it as a "green" analytical method. mdpi.com Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates ionized or ionizable compounds based on their electrophoretic mobility. europeanpharmaceuticalreview.com
A CZE method has been developed for the simultaneous determination of Zofenopril calcium and hydrochlorothiazide, along with hydrochlorothiazide's main impurities. oup.com The separation was achieved using a borate (B1201080) buffer (10 mM, pH 9.15) with an applied voltage of +17 kV. oup.com UV detection was performed at 225.0 nm. oup.com This method demonstrated good linearity for Zofenopril in the range of 10.0–100.0 μg/mL. oup.com The analysis time was short, at only 5.0 minutes, highlighting the rapidity of this technique. oup.com
Table 3: Capillary Electrophoresis Method for Zofenopril Analysis
| CE Mode | Buffer | Applied Voltage | Detection Wavelength | Linearity Range (Zofenopril) | Reference |
|---|---|---|---|---|---|
| CZE | 10 mM Borate Buffer (pH 9.15) | +17 kV | 225.0 nm | 10.0–100.0 μg/mL | oup.com |
Spectroscopic and Spectrophotometric Methods for Quantitative Determination
Spectroscopic and spectrophotometric methods provide rapid and cost-effective alternatives for the quantitative analysis of Zofenopril (calcium), particularly in pharmaceutical formulations.
UV Spectrophotometry and Method Validation for Zofenopril (calcium)
UV spectrophotometry is a simple and economical method for the quantitative determination of Zofenopril (calcium) in bulk and pharmaceutical dosage forms. bch.ro Zofenopril calcium exhibits a maximum absorbance at a wavelength of 248 nm. bch.rorevistadechimie.ro
A validated UV spectrophotometric method has been shown to adhere to the Lambert-Beer law in the concentration range of 2-70 μg/mL. bch.roresearchgate.net The method was validated according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). bch.ro The LOD and LOQ were determined to be 0.5052 μg/mL and 1.5310 μg/mL, respectively. bch.roresearchgate.net The recovery percentages ranged from 98.088% to 101.988%, indicating good accuracy. bch.roresearchgate.net Importantly, common excipients found in pharmaceutical formulations did not interfere with the analysis, confirming the method's specificity. bch.ro Derivative spectrophotometry has also been employed for the simultaneous determination of zofenopril and other drugs like fluvastatin. nih.gov
Table 4: UV Spectrophotometric Method Validation for Zofenopril (calcium)
| Parameter | Result | Reference |
|---|---|---|
| Maximum Absorbance (λmax) | 248 nm | bch.rorevistadechimie.ro |
| Linearity Range | 2-70 μg/mL | bch.roresearchgate.net |
| Limit of Detection (LOD) | 0.5052 μg/mL | bch.roresearchgate.net |
| Limit of Quantification (LOQ) | 1.5310 μg/mL | bch.roresearchgate.net |
| Recovery | 98.088% - 101.988% | bch.roresearchgate.net |
Fourier Transform Infrared Spectroscopy (FTIR) in Complex Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural characterization of Zofenopril (calcium) and for studying its interaction with other molecules, such as cyclodextrins. bch.roscispace.comresearchgate.net While not primarily a quantitative method on its own for this compound, it provides crucial information about the functional groups present and can confirm the formation of inclusion complexes. bch.ro
The ATR-FTIR spectrum of pure Zofenopril shows characteristic peaks, including those for the proline group at 1470 cm⁻¹ and C=O stretching vibrations at 1659 cm⁻¹ and 1612 cm⁻¹. bch.ro When Zofenopril forms an inclusion complex with cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HPBCD) or randomly methylated β-cyclodextrin (RAMEB), changes in the FTIR spectrum, such as the shifting or disappearance of characteristic peaks, can confirm the interaction and complex formation. bch.roscispace.comresearchgate.net This is particularly useful in preformulation studies to investigate drug-excipient compatibility. researchgate.netresearchgate.net
Characterization of Related Substances and Degradation Products
The comprehensive analysis of related substances and degradation products is a critical aspect of pharmaceutical research and quality control. For Zofenopril (calcium), a potent angiotensin-converting enzyme (ACE) inhibitor, this involves the use of sophisticated analytical techniques to identify, quantify, and characterize impurities that may arise during synthesis, formulation, or storage.
Identification and Elucidation of Impurity Profiles
The impurity profile of a drug substance like Zofenopril calcium can include starting materials, by-products of the synthesis, and degradation products. google.com The identification of these impurities is essential as they can potentially impact the efficacy and safety of the final pharmaceutical product. scispace.com High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are powerful techniques frequently employed for this purpose. scispace.commedjchem.comresearchgate.net
Several process-related impurities of Zofenopril have been identified. These can originate from the synthetic route used to manufacture the active pharmaceutical ingredient (API). For instance, (4S)-4-(Phenylthio)-L-proline hydrochloride is a known impurity. pharmaffiliates.comsimsonpharma.com Other identified impurities include Zofenopril Impurity 1, Zofenopril Impurity 2, and Zofenopril Impurity 3. simsonpharma.comsimsonpharma.com The structural elucidation of these impurities often requires advanced techniques like mass spectrometry (MS) coupled with chromatography, and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Known Impurities of Zofenopril (calcium)
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| (4S)-4-(Phenylthio)-L-proline hydrochloride | 105107-84-4 | C₁₁H₁₄ClNO₂S | 259.75 |
| Zofenopril Impurity 1 | N/A | 2(C₂₂H₂₂NO₄S₂).Ca | 897.17 |
| Zofenopril Impurity 2 | 81653-77-2 | C₁₁H₁₃NO₂S | 223.29 |
| Zofenopril Impurity 3 | 75176-34-0 | C₂₀H₂₁NO₄S | 371.45 |
| 3-(Benzoylthio)-2-methylpropanoic acid | 74407-70-8 | C₁₁H₁₂O₃S | 224.28 |
Data sourced from multiple chemical and pharmaceutical suppliers. simsonpharma.comsimsonpharma.com
Forced Degradation Studies and Stability-Indicating Analytical Method Development
Forced degradation studies, also known as stress testing, are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. ijper.org These studies involve subjecting the drug to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to accelerate its degradation. ebi.ac.ukresearchgate.net The goal is to generate potential degradation products and develop an analytical method that can separate and quantify the active ingredient from these degradants. ijper.org
For Zofenopril, research has shown that it is susceptible to degradation under oxidative and basic hydrolytic conditions. ebi.ac.ukresearchgate.net It has demonstrated stability under thermal, acidic, neutral, and photolytic stress. ebi.ac.uk A study identified a total of six degradation products under various stress conditions. ebi.ac.uk The development of a stability-indicating assay method, typically using HPLC or UPLC (Ultra-Performance Liquid Chromatography), is a key outcome of these studies. medjchem.comscielo.br Such a method must be able to resolve the main drug peak from all potential impurity and degradation product peaks. sci-hub.se
A stability-indicating LC-MS/MS method was developed for the characterization of forced degradation products of Zofenopril. ebi.ac.uk The separation was achieved on a C18 column with a mobile phase of 20mM ammonium (B1175870) acetate and acetonitrile (50:50, v/v). ebi.ac.uk This method was validated for specificity, linearity, accuracy, and precision. ebi.ac.uk
Table 2: Summary of Forced Degradation Studies on Zofenopril
| Stress Condition | Observation |
|---|---|
| Acid Hydrolysis | Stable |
| Base Hydrolysis | Extensive degradation |
| Neutral Hydrolysis | Stable |
| Oxidation | Extensive degradation |
| Photolysis | Stable |
| Thermal Stress | Stable |
Based on findings from Ramesh T, et al. (2014). ebi.ac.uk
Bioanalytical Method Validation for Preclinical Studies
Before a drug can be evaluated in clinical trials, its pharmacokinetic profile must be thoroughly investigated in preclinical animal studies. This requires the development and validation of sensitive and specific bioanalytical methods to quantify the drug and its active metabolites in biological matrices like plasma. oup.comoup.com
For Zofenopril, which is a prodrug, it is essential to simultaneously measure both Zofenopril and its active metabolite, Zofenoprilat, in plasma. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and specificity. oup.comnih.gov
The validation of these bioanalytical methods is performed in accordance with guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). oup.comoup.com Key validation parameters include:
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. oup.com
Linearity: The range of concentrations over which the method is accurate and precise. oup.com
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. oup.com
Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. oup.com
Extraction Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. nih.gov
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
One validated LC-MS/MS method for the simultaneous determination of zofenopril and zofenoprilat in human plasma utilized a simple protein precipitation method for sample preparation and an isocratic mobile phase of methanol and 0.1% formic acid solution. oup.com The method demonstrated good linearity, accuracy, and precision. oup.com
Table 3: Example of Bioanalytical Method Validation Parameters for Zofenopril and Zofenoprilat in Human Plasma
| Parameter | Zofenopril | Zofenoprilat |
|---|---|---|
| Linearity Range | 0.2 - 800 ng/mL | 0.5 - 2000 ng/mL |
| LLOQ | 0.2 ng/mL | 0.5 ng/mL |
| Intra-day Precision (RSD%) | <15% | <15% |
| Inter-day Precision (RSD%) | <15% | <15% |
| Accuracy | Within ±15% of nominal | Within ±15% of nominal |
Data adapted from a study by Gao et al. (2014). oup.comoup.com
To prevent the degradation of the free sulfhydryl group of zofenoprilat during analysis, a derivatization step using N-ethylmaleimide has been employed. nih.gov Another approach involves the use of 1,4-dithiothreitol (DTT) to stabilize zofenoprilat in plasma samples. oup.com
Formulation Research and Physicochemical Enhancement Strategies
Strategies for Enhancing Solubility and Dissolution Rate of Zofenopril (B1663440) (calcium)
The primary hurdle in the formulation of zofenopril calcium is its poor water solubility, reported to be as low as 0.3 mg/mL. scispace.com This can lead to variable absorption and dissolution profiles. scispace.com To overcome this, various formulation strategies have been investigated, with a significant focus on inclusion complexation.
A prominent and effective strategy to improve the solubility of zofenopril calcium is through inclusion complexation with cyclodextrins. researchgate.net Cyclodextrins are cyclic oligosaccharides capable of forming host-guest complexes with poorly soluble drug molecules, effectively encapsulating the drug within their hydrophobic cavity while their hydrophilic exterior improves interaction with aqueous media. researchgate.net
Research has demonstrated the successful formation of inclusion complexes between zofenopril calcium and modified β-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HPBCD) and randomly methylated β-cyclodextrin (RAMEB). researchgate.netbch.ro These studies report a significant enhancement in the aqueous solubility of zofenopril. The formation of a 1:1 stoichiometric inclusion complex with HPBCD, prepared via the kneading method, resulted in a five-fold increase in the drug's water solubility. scispace.comresearchgate.net Similarly, complexation with RAMEB using the same preparation method led to a four-fold increase in solubility. bch.ro The kneading method involves mixing the drug and cyclodextrin (B1172386) with a small amount of a hydroalcoholic solution to form a paste, which is then dried and sieved. researchgate.net This technique facilitates the intimate interaction required for complex formation. researchgate.net
Table 1: Solubility Enhancement of Zofenopril (calcium) via Cyclodextrin Complexation
| Cyclodextrin Used | Preparation Method | Stoichiometry | Solubility Increase | Reference |
|---|---|---|---|---|
| 2-hydroxypropyl-β-cyclodextrin (HPBCD) | Kneading | 1:1 | 5-fold | researchgate.net, scispace.com, researchgate.net |
To confirm the formation of an inclusion complex and not merely a physical mixture, various analytical techniques are employed. The most common and reliable methods include Powder X-ray Diffraction (PXRD), thermal analysis, and Fourier-transform infrared (FTIR) spectroscopy. scispace.comdntb.gov.ua
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline structure of materials. Pure zofenopril calcium exhibits a characteristic diffraction pattern with sharp peaks, indicating its crystalline nature. scispace.commdpi.com In contrast, cyclodextrins like HPBCD are amorphous. scispace.com The PXRD patterns of the zofenopril-cyclodextrin complexes show a significant reduction in the intensity of the characteristic peaks of the drug, or their complete disappearance, resulting in a pattern that is a halo-like amorphous profile. scispace.combch.ro This change indicates that the drug has been encapsulated within the cyclodextrin cavity, leading to a loss of its crystallinity and the formation of an amorphous complex. bch.ro
Thermal Analysis: Techniques such as Thermogravimetry (TGA), Derivative Thermogravimetry (DTG), and Heat Flow (HF) or Differential Scanning Calorimetry (DSC) are invaluable for studying the thermal behavior of the complexes. scispace.combch.ro Pure zofenopril calcium shows a distinct melting point, which appears as a sharp endothermic peak in the DSC or HF curve. bch.ro For instance, one study noted a melting point of 265 °C for zofenopril. bch.ro In the zofenopril-cyclodextrin inclusion complex, this melting peak is typically shifted to a different temperature, broadened, or absent altogether. scispace.commdpi.com These alterations in the thermal profile confirm the existence of a new solid phase, which is different from the parent compounds and their simple physical mixture, thereby proving the formation of the inclusion complex. scispace.combch.ro
Table 2: Physicochemical Characterization Findings for Zofenopril-HPBCD Complex
| Analytical Technique | Observation for Pure Zofenopril | Observation for Zofenopril-HPBCD Complex | Interpretation | Reference |
|---|---|---|---|---|
| PXRD | Sharp, intense peaks | Diffuse halo pattern, absence of drug peaks | Loss of crystallinity, amorphization | scispace.com |
| Thermal Analysis (DSC/HF) | Sharp endothermic peak (melting) | Absence or shift of the drug's melting peak | Formation of a new solid-state entity (inclusion complex) | scispace.com, bch.ro |
| ATR-FTIR Spectroscopy | Characteristic absorption bands | Shifting and/or changes in intensity of drug's characteristic bands | Molecular interaction between drug and cyclodextrin | scispace.com, bch.ro |
Approaches to Polymorphism Control and Amorphous Form Stabilization in Research Formulations
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect for BCS Class II drugs like zofenopril calcium. scispace.comepo.org Different polymorphs can have different physicochemical properties, including solubility, stability, and compressibility, which can impact the final product's performance. epo.org
Zofenopril calcium is known to exist in at least two polymorphic forms, designated A and B. epo.org Research indicates that polymorph A is more resistant to manufacturing stresses like compression and is therefore considered more suitable for the production of solid dosage forms. epo.org Consequently, processes have been developed to selectively crystallize polymorph A, substantially free from polymorph B. epo.org One patented method involves the conversion of zofenopril potassium salt to the calcium salt by adding an aqueous solution of the potassium salt to an aqueous calcium chloride solution at a controlled temperature of 70-90°C, with simultaneous seeding to promote the precipitation of the desired polymorph A. epo.org
Stabilizing the amorphous form of a drug is another key strategy, as the amorphous state generally exhibits higher solubility and dissolution rates than its crystalline counterparts. mdpi.com The inclusion complexes formed with cyclodextrins, as discussed previously, are a prime example of generating and stabilizing an amorphous form of zofenopril. scispace.combch.ro Beyond cyclodextrins, creating amorphous solid dispersions (ASDs) with polymers is a widely used technique. researchgate.net In an ASD, the drug is molecularly dispersed within a polymer matrix. crystalpharmatech.com The polymer helps to prevent the drug molecules from recrystallizing by increasing the glass transition temperature (Tg) of the system and by creating specific drug-polymer interactions that inhibit nucleation and crystal growth. mdpi.com The stability of such systems is highly dependent on factors like drug-polymer miscibility, drug loading, and storage conditions, particularly temperature and humidity, as absorbed moisture can act as a plasticizer and lower the Tg. crystalpharmatech.com
Advanced Drug Delivery Systems for Experimental Applications
Research into advanced drug delivery systems for zofenopril aims to further optimize its therapeutic profile for specific applications. For experimental purposes, various novel formulations have been explored.
In-house designed nanoformulations of zofenopril have been developed and subjected to in vitro and ex vivo drug release studies. researchgate.net Nanoformulations, such as nanoparticles, can enhance the solubility and dissolution rate of poorly soluble drugs by increasing the surface area available for dissolution. They also have the potential to alter drug distribution and targeting.
For preclinical experimental studies in animal models, specific controlled delivery methods have been utilized. In studies involving spontaneously hypertensive rats, zofenopril calcium was administered mixed with food or via subcutaneously implanted mini-osmotic pumps. nih.gov Osmotic pumps allow for continuous and controlled drug delivery over an extended period, which is crucial for maintaining steady plasma concentrations in pharmacokinetic and pharmacodynamic experiments. nih.gov
Furthermore, the concept of pulsatile drug delivery systems is relevant for antihypertensive agents. mdpi.com These systems are designed to release the drug after a predetermined lag time, which can be programmed to coincide with the body's circadian rhythms, such as the early morning surge in blood pressure. mdpi.com While specific pulsatile systems for zofenopril are not widely reported as commercially available, this represents a logical area for advanced formulation research to align drug release with chronotherapeutic principles. mdpi.com
Future Research Directions and Translational Perspectives Preclinical
Exploration of Novel Mechanisms of Action for Zofenoprilat (B1230023)
While the primary mechanism of zofenopril's active metabolite, zofenoprilat, is the inhibition of the angiotensin-converting enzyme, a growing body of preclinical evidence suggests that its therapeutic effects extend beyond this singular action. nih.govresearchgate.net Future research is increasingly focused on elucidating these novel mechanisms, which are largely attributed to its unique sulfhydryl moiety.
A significant area of investigation is the potent antioxidant activity of zofenoprilat. wikipedia.orgnih.gov In various in vitro and in vivo models, zofenopril (B1663440) has demonstrated the ability to reduce reactive oxygen species (ROS), which play a crucial role in the pathophysiology of cardiovascular diseases like atherosclerosis and ischemia-reperfusion injury. wikipedia.orgnih.gov Studies have shown that zofenoprilat can inhibit the expression of adhesion molecules on endothelial cells by reducing ROS, a key step in the development of atherosclerotic lesions. nih.gov This antioxidant effect is a direct consequence of the sulfhydryl group, which acts as a free radical scavenger. nih.gov Unlike non-sulfhydryl ACE inhibitors such as enalaprilat (B1671235), zofenoprilat has been shown to prevent the intracellular increase in ROS and superoxide (B77818) concentration, suggesting a mechanism independent of ACE inhibition. nih.gov
Another promising avenue of research is the modulation of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S) bioavailability. nih.govscholarsresearchlibrary.com Preclinical studies in murine and swine models of myocardial ischemia/reperfusion have indicated that zofenopril's cardioprotective effects are linked to increased levels of both NO and H₂S. nih.govjove.com Zofenopril appears to enhance the activity of endothelial nitric oxide synthase (eNOS) and increase H₂S bioavailability, both of which are critical signaling molecules with cytoprotective and antioxidant properties. scholarsresearchlibrary.com This dual action on NO and H₂S pathways represents a significant departure from the mechanisms of non-sulfhydryl ACE inhibitors like ramipril (B1678797) and is an active area of exploration for explaining zofenopril's pronounced cardioprotective effects. nih.gov
Furthermore, research points towards cardioprotective actions that are independent of blood pressure reduction. wikipedia.orgnih.gov In preclinical models, zofenopril has been shown to reduce cardiac hypertrophy and prevent ischemic myocardial damage through mechanisms that are not solely reliant on its antihypertensive effects. wikipedia.orgnih.gov These findings underscore the importance of investigating the direct tissue-protective properties of zofenoprilat, particularly its high lipophilicity which allows for greater tissue penetration and selective cardiac ACE inhibition. wikipedia.orgscholarsresearchlibrary.com
Future preclinical studies are expected to utilize advanced molecular techniques to further dissect these pathways, identifying the specific molecular targets of zofenoprilat's antioxidant and signaling actions. Understanding these novel mechanisms will be crucial for identifying new therapeutic applications for zofenopril and for the development of next-generation cardioprotective agents.
Development of Advanced Animal Models for Zofenopril (calcium) Efficacy Studies
The evaluation of zofenopril's efficacy has been supported by a range of preclinical animal models, and future research will depend on the development and utilization of even more sophisticated models to probe its complex mechanisms and therapeutic potential.
Standard models such as spontaneously hypertensive rats (SHR) have been instrumental in characterizing the antihypertensive effects of zofenopril and its benefits in improving cardiovascular structure and function. nih.govchemicalbook.com The SHR model, which mimics human essential hypertension, has been used to demonstrate zofenopril's ability to reduce blood pressure, decrease cardiac hypertrophy, and reverse vascular remodeling. chemicalbook.com
To investigate the prominent cardioprotective effects of zofenopril, murine and swine models of myocardial ischemia/reperfusion (I/R) injury have been employed. wikipedia.orgscholarsresearchlibrary.com Mouse models allow for detailed mechanistic studies, while the swine I/R model is considered a clinically relevant large animal model that provides a valuable translational bridge to human studies. wikipedia.org In these models, zofenopril has been shown to significantly reduce myocardial infarct size and preserve cardiac function, effects linked to its ability to increase H₂S and NO bioavailability. wikipedia.org
More advanced and specific models are being developed to explore the unique properties of zofenopril. For instance, Watanabe heritable hyperlipidemic rabbits have been used to study the anti-atherogenic properties of zofenopril, demonstrating its ability to reduce LDL oxidation and foam cell formation. nih.gov Furthermore, the use of genetically modified animal models is a promising future direction. One study utilized spontaneously hypertensive mice with a deletion of the connexin 40 gene (Cx40−/−) to investigate zofenopril's effects on intimal hyperplasia, a key process in restenosis. nih.gov This study highlighted that zofenopril was superior to other ACE inhibitors in reducing intimal hyperplasia, even in normotensive animals, pointing towards its H₂S-releasing properties. nih.gov
A novel approach has been the use of animal models to study the effects of zofenopril in the context of specific physiological challenges. For example, the effect of zofenopril has been studied in SHRs treated with an ACE2 inhibitor (MLN-4760) , a model relevant to understanding cardiovascular pathologies where ACE2 function is compromised. nih.govfrontiersin.org This research showed that zofenopril's beneficial effects on cardiac function were maintained even with ACE2 inhibition. nih.govfrontiersin.org
Future preclinical research will likely involve the development of more refined transgenic and knock-in/knock-out models to isolate the specific molecular pathways through which zofenopril exerts its effects. For example, models with modified H₂S or NO signaling pathways could help to definitively establish the role of these molecules in zofenopril's cardioprotection. Additionally, models that more closely replicate human comorbidities, such as diabetes and metabolic syndrome in conjunction with cardiovascular disease, will be crucial for translational studies.
| Animal Model | Purpose of Study | Key Findings with Zofenopril |
| Spontaneously Hypertensive Rat (SHR) | To evaluate effects on hypertension and associated organ damage. | Reduced blood pressure, decreased cardiac hypertrophy, improved endothelial function, and reversed vascular remodeling. chemicalbook.com |
| Murine Model of Myocardial Ischemia/Reperfusion | To investigate cardioprotective effects. | Significantly reduced infarct size and cardiac troponin I levels. wikipedia.orgscholarsresearchlibrary.com |
| Swine Model of Myocardial Ischemia/Reperfusion | To confirm cardioprotective effects in a large, clinically relevant animal. | Reduced myocardial infarct size and preserved ischemic zone blood flow. wikipedia.org |
| Watanabe Heritable Hyperlipidemic Rabbit | To study anti-atherogenic properties. | Reduced LDL oxidation, macrophage-derived foam cells, and platelet deposition at atherosclerotic lesions. nih.gov |
| Cx40 Deleted (Cx40−/−) Hypertensive Mouse | To investigate effects on intimal hyperplasia. | Superior to other ACE inhibitors in suppressing intimal hyperplasia, even in normotensive animals. nih.gov |
| SHR with ACE2 Inhibition (MLN-4760) | To study efficacy when the ACE2 pathway is compromised. | Improved cardiac function and increased H₂S and NO participation in endothelial function, independent of ACE2 inhibition. nih.govfrontiersin.org |
Investigation of Combination Therapies with Zofenopril in Preclinical Settings
The investigation of zofenopril in combination with other cardiovascular agents in preclinical settings is a critical step towards optimizing therapeutic strategies and expanding its clinical utility. These studies aim to identify synergistic interactions that enhance efficacy and provide superior organ protection.
The most extensively studied combination in preclinical models is zofenopril with diuretics , particularly hydrochlorothiazide (B1673439) (HCTZ). In hypertensive rats, the combination of zofenopril and HCTZ has been shown to be more effective in preventing the development of arterial hypertension and providing more complete organ protection compared to the combination of enalapril (B1671234) and HCTZ. wikipedia.org It has been suggested that HCTZ may increase the tissue concentrations of zofenopril's active metabolite, zofenoprilat, thereby enhancing its tissue-specific activity. scholarsresearchlibrary.com A recent study in spontaneously hypertensive rats investigated the combination of zofenopril with different diuretics—hydrochlorothiazide, indapamide, and spironolactone. This research demonstrated that these combinations significantly lowered blood pressure, alleviated left ventricular hypertrophy, and increased ejection fraction. nih.gov
Another clinically relevant area of preclinical investigation is the combination of zofenopril and acetylsalicylic acid (ASA) . Given that many patients with cardiovascular disease are treated with ASA, understanding its interaction with ACE inhibitors is crucial. Preclinical data from experimental animal models suggest that sulfhydryl-containing ACE inhibitors like zofenopril maintain their cardiovascular protective effects even in the presence of cyclooxygenase inhibitors such as ASA. nih.gov This is a notable advantage over some non-sulfhydryl ACE inhibitors, whose prostaglandin-mediated effects may be blunted by ASA. nih.gov
More novel preclinical combination studies are also emerging. For instance, the concomitant administration of zofenopril with an ACE2 inhibitor (MLN-4760) in spontaneously hypertensive rats has been explored. google.com This research provides insights into the potential efficacy of zofenopril in conditions where the protective ACE2 pathway is downregulated, showing that zofenopril's beneficial effects on cardiac function and vascular relaxation are preserved. google.com
Future preclinical research in this area will likely focus on combinations with newer classes of drugs, such as SGLT2 inhibitors or novel anti-inflammatory agents, to explore potential synergistic effects on cardio-renal outcomes. These studies will be essential for providing the rationale for future clinical trials of combination therapies involving zofenopril.
| Combination Therapy | Animal Model | Key Preclinical Findings |
| Zofenopril + Hydrochlorothiazide (HCTZ) | Hypertensive Rats | Superior prevention of hypertension and better organ protection compared to enalapril-HCTZ. wikipedia.org |
| Zofenopril + Diuretics (HCTZ, Indapamide, Spironolactone) | Spontaneously Hypertensive Rats | Significant reduction in blood pressure, alleviation of left ventricular hypertrophy, and increased ejection fraction. nih.gov |
| Zofenopril + Acetylsalicylic Acid (ASA) | Experimental Animal Models | Maintenance of cardiovascular protective effects, unlike some non-sulfhydryl ACE inhibitors. nih.gov |
| Zofenopril + MLN-4760 (ACE2 Inhibitor) | Spontaneously Hypertensive Rats | Preservation of beneficial effects on cardiac function and vascular relaxation. google.com |
Application of Proteomics and Metabolomics in Zofenopril Research
The fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively, offer powerful tools for advancing our understanding of zofenopril's mechanisms of action at a molecular level. While dedicated proteomics and metabolomics studies on zofenopril are not yet widely published, the application of these technologies represents a significant future research direction with the potential to yield novel insights.
Future proteomics studies could be designed to identify the global changes in protein expression and post-translational modifications in cardiac and vascular tissues in response to zofenopril treatment in preclinical models of cardiovascular disease. This approach could help to:
Identify Novel Protein Targets: Beyond ACE, proteomics could uncover other proteins that are directly or indirectly modulated by zofenoprilat, particularly in relation to its antioxidant and H₂S-donating functions. For example, identifying proteins that are S-sulfhydrated by the sulfhydryl group of zofenoprilat could reveal new mechanisms of action.
Elucidate Cardioprotective Pathways: By comparing the proteomic profiles of tissues from zofenopril-treated versus untreated or other ACE inhibitor-treated animals, researchers could map the specific signaling pathways that are uniquely activated by zofenopril to confer its enhanced cardioprotective effects.
Discover Biomarkers of Efficacy: Proteomic analysis of plasma from zofenopril-treated animals could lead to the discovery of novel biomarkers that correlate with its tissue-protective effects, potentially providing tools for monitoring therapeutic efficacy in future clinical settings.
Similarly, metabolomics can provide a snapshot of the metabolic state of a cell or tissue, offering a functional readout of the physiological effects of a drug. The application of metabolomics to zofenopril research could:
Map Metabolic Reprogramming: Investigate how zofenopril treatment alters metabolic pathways in the heart during ischemia-reperfusion or in the vasculature in the context of hypertension. This could reveal, for example, shifts in energy metabolism or lipid profiles that contribute to its therapeutic benefits.
Identify Metabolites Associated with Antioxidant Effects: By analyzing the metabolome, researchers could identify specific metabolic byproducts that are altered as a result of zofenopril's antioxidant activity, providing a deeper understanding of its impact on cellular redox status.
The integration of proteomics and metabolomics data ('multi-omics') will be particularly powerful, providing a more holistic view of zofenopril's mechanism of action, from protein signaling down to metabolic function. These advanced 'omic' approaches are poised to move zofenopril research beyond its known effects on the renin-angiotensin system and into a new era of systems-level pharmacological understanding.
Design of Next-Generation Sulfhydryl-Containing ACE Inhibitors Based on Zofenopril Scaffold
The unique pharmacological profile of zofenopril, particularly the benefits conferred by its sulfhydryl group, makes its chemical structure an attractive scaffold for the design of next-generation ACE inhibitors. Future medicinal chemistry efforts are likely to focus on leveraging the structure-activity relationships (SAR) of zofenopril to develop new compounds with enhanced or novel properties.
A key aspect of the zofenopril scaffold is the sulfhydryl (-SH) group , which is crucial for its high-affinity binding to the zinc ion within the active site of the ACE enzyme. scholarsresearchlibrary.com This interaction is a primary determinant of its potent inhibitory activity. The design of new analogs will likely retain this critical functional group while modifying other parts of the molecule to optimize its properties.
Future design strategies based on the zofenopril scaffold could include:
Enhancing Tissue Selectivity: Zofenopril already exhibits a degree of cardiac tissue selectivity. scholarsresearchlibrary.com Future modifications to its structure could aim to further enhance this selectivity, potentially leading to agents with more targeted cardioprotective effects and fewer systemic side effects. This could be achieved by altering the lipophilicity or other physicochemical properties of the molecule to favor accumulation in specific tissues.
Modulating H₂S-Donating Capacity: The sulfhydryl group of zofenopril is not only important for ACE inhibition but also for its ability to act as an H₂S donor. Future drug design efforts could focus on modifying the scaffold to control the rate and extent of H₂S release. This could lead to the development of dual-action drugs that are both potent ACE inhibitors and optimized H₂S donors, potentially offering superior vasoprotective and anti-inflammatory effects.
Improving Pharmacokinetic Profile: While zofenopril has a favorable pharmacokinetic profile, there is always room for improvement. The design of new analogs could aim to further extend the duration of action, improve oral bioavailability, or alter the routes of metabolism and elimination to better suit specific patient populations (e.g., those with renal or hepatic impairment).
Domain-Selective ACE Inhibition: The ACE enzyme has two active domains, the N-domain and the C-domain, which have different substrate specificities. Current ACE inhibitors, including zofenopril, are generally non-selective. A forward-thinking approach would be to use the zofenopril scaffold as a starting point for designing domain-selective inhibitors. It is hypothesized that C-domain-selective inhibitors may be sufficient for blood pressure control with potentially fewer side effects, such as cough. nih.gov
Computational modeling and structure-based drug design will be invaluable tools in these efforts, allowing for the in silico prediction of how modifications to the zofenopril scaffold will affect its binding to ACE, its physicochemical properties, and its potential as an H₂S donor. The synthesis and preclinical evaluation of such novel zofenopril-based compounds could pave the way for a new generation of sulfhydryl-containing ACE inhibitors with superior therapeutic profiles.
Q & A
Basic Research Questions
Q. What experimental models are appropriate for studying Zofenopril calcium's dual mechanism as an ACE inhibitor and antioxidant?
- Methodological Answer :
- Use in vitro ACE inhibition assays (e.g., fluorometric enzyme activity tests) alongside reactive oxygen species (ROS) scavenging assays (e.g., DPPH radical quenching).
- For in vivo studies, employ rodent models of myocardial ischemia-reperfusion injury. Monitor hemodynamic parameters (blood pressure, cardiac output) and oxidative stress markers (malondialdehyde, glutathione levels). Dual mechanisms can be distinguished using sulfhydryl-group-deficient ACE inhibitors as controls .
Q. How should pharmacokinetic studies account for Zofenopril calcium's pro-drug activation?
- Methodological Answer :
- Design studies with frequent blood sampling (e.g., 0, 1, 2, 4, 8, 24 hours post-dose) to capture hydrolysis kinetics.
- Quantify both Zofenopril and its active metabolite, zofenoprilat, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Validate assays for sensitivity (limit of quantification <1 ng/mL) and matrix effects .
Advanced Research Questions
Q. What statistical methods address heterogeneity in pooled analyses of Zofenopril calcium trials with varying follow-up periods?
- Methodological Answer :
- Apply time-dependent Cox proportional hazards models to adjust for differing observation periods.
- Assess heterogeneity using Cochran’s Q-test and I² statistics. Stratify analyses by covariates (e.g., age, comorbidities) and perform sensitivity analyses to exclude outlier studies. Report hazard ratios (HRs) with 95% confidence intervals .
Q. How can contradictory classifications of Zofenopril calcium (ACE inhibitor vs. calcium channel blocker) be resolved?
- Methodological Answer :
- Conduct competitive binding assays using radiolabeled angiotensin I or calcium flux assays (e.g., Fura-2 AM staining). Compare results with prototypical ACE inhibitors (e.g., lisinopril) and calcium channel blockers (e.g., nifedipine). Reconcile discrepancies via molecular docking studies to confirm ACE-binding affinity .
Q. What advanced techniques enable simultaneous detection of Zofenopril calcium and its metabolites in biological matrices?
- Methodological Answer :
- Deploy deuterated internal standards (e.g., Zofenoprilat-d5) for precise quantification. Use high-resolution mass spectrometry (HRMS) to distinguish metabolites from endogenous compounds. Validate methods in accordance with FDA bioanalytical guidelines .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
